L 640035
Descripción
Structure
3D Structure
Propiedades
Número CAS |
77167-93-2 |
|---|---|
Fórmula molecular |
C15H12O3S |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol |
InChI |
InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2 |
Clave InChI |
NYFDVYBQHBRTNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO |
Apariencia |
Solid powder |
Otros números CAS |
77167-93-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide L 640035 L-640,035 L-640035 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of L-640,035
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-640,035 is a potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor. Its mechanism of action is centered on the competitive inhibition of this receptor, thereby blocking the physiological effects of contractile prostanoids, particularly in the context of pulmonary smooth muscle contraction. This technical guide provides a comprehensive overview of the mechanism of action of L-640,035, detailing its effects through in vitro and in vivo studies, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways and experimental workflows.
Introduction to L-640,035
L-640,035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, emerged from research focused on identifying novel antagonists of contractile prostanoids in the lung.[1][2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its effects are mediated through the thromboxane A2/prostaglandin H2 receptor.[3] Antagonists of this receptor, such as L-640,035, have been investigated for their therapeutic potential in conditions involving bronchoconstriction and thrombosis.[4][5]
Core Mechanism of Action: Thromboxane A2 Receptor Antagonism
The primary mechanism of action of L-640,035 is its activity as a selective and competitive antagonist at the thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor.[2][6] This receptor, a G-protein coupled receptor (GPCR), is the target for the endogenous agonist's thromboxane A2 and its precursor, prostaglandin H2.[3]
Upon agonist binding, the TXA2 receptor activates intracellular signaling cascades, primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction.
L-640,035 exerts its effect by binding to the TXA2 receptor and preventing the binding of endogenous agonists like TXA2 and its mimetics, such as U-44069.[1][2] By blocking the receptor, L-640,035 inhibits the downstream signaling cascade, thereby preventing the increase in intracellular calcium and subsequent smooth muscle contraction. Studies utilizing Schild analysis with the TXA2 mimetic U-44069 on guinea-pig tracheal chains have indicated that L-640,035 acts as a competitive antagonist.[2][6]
Signaling Pathway of Thromboxane A2 and Inhibition by L-640,035
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-640,035.
Quantitative Data Summary
The potency and efficacy of L-640,035 and its primary metabolite, L-636,499, have been quantified in several preclinical models. The data is summarized in the tables below.
Table 1: In Vitro Antagonist Activity of L-640,035 and its Metabolite on Guinea-Pig Tracheal Chains
| Compound | Agonist | pA2 Value | Nature of Antagonism (Schild Analysis) |
| L-640,035 | U-44069 (TXA2 mimetic) | 7.0 | Competitive[2][6] |
| PGF2α | 5.9 | Not purely competitive[2][6] | |
| PGD2 | 6.5 | Not purely competitive[2][6] | |
| 5-HT | 5.2 | Significant shift[2][6] | |
| L-636,499 | U-44069 (TXA2 mimetic) | 6.0 | Parallel shift in dose-response curve[2][6] |
| PGF2α | 6.0 | Parallel shift in dose-response curve[2][6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Inhibitory Activity of L-640,035
| Species | Route of Administration | Agonist | Measured Effect | ED50 (mg/kg) |
| Guinea-pig | Intravenous | U-44069 | Inhibition of increased pulmonary resistance/insufflation pressure | 0.16[2][6] |
| Leukotriene D4 | Inhibition of increased pulmonary resistance/insufflation pressure | 0.25[2][6] | ||
| 5-HT | Inhibition of increased pulmonary resistance/insufflation pressure | 3.4[2][6] | ||
| Histamine | Inhibition of increased pulmonary resistance/insufflation pressure | > 10[2][6] | ||
| Dog | Intravenous | U-44069 | Inhibition of increased pulmonary resistance | 0.85[2][6] |
| Histamine | Inhibition of increased pulmonary resistance | > 30[2][6] | ||
| Intraduodenal | Sodium Arachidonate | Inhibition of increased pulmonary resistance | - (significant inhibition at 3 and 10 mg/kg)[2][6] |
ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the evaluation of L-640,035.
In Vitro Guinea-Pig Tracheal Chain Assay
This assay is used to assess the effect of compounds on smooth muscle contraction in an isolated airway preparation.
Protocol:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs solution. The trachea is cleaned of adhering connective tissue and cut into a continuous chain of rings.
-
Organ Bath Setup: The tracheal chain is suspended in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh Krebs solution.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a contractile agonist (e.g., the TXA2 mimetic U-44069).
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the antagonist (L-640,035) is added to the organ bath and allowed to incubate for a set time.
-
Second Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with multiple antagonist concentrations to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The pA2 value is determined from this plot. A slope of 1 in the Schild plot is indicative of competitive antagonism.
In Vivo Measurement of Pulmonary Resistance in Anesthetized Dogs
This in vivo model evaluates the effect of a compound on bronchoconstriction in a whole-animal system.
Protocol:
-
Animal Preparation: Beagle dogs are anesthetized, intubated, and artificially ventilated. Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Measurement of Pulmonary Resistance: A catheter is placed in the esophagus to measure transpulmonary pressure. Pulmonary resistance is calculated from the transpulmonary pressure, tidal volume, and respiratory flow.
-
Baseline Measurement: Stable baseline values for pulmonary resistance and other cardiovascular parameters are established.
-
Agonist Challenge: A bronchoconstrictor agonist (e.g., U-44069 or sodium arachidonate) is administered intravenously to induce an increase in pulmonary resistance.
-
Antagonist Administration: L-640,035 is administered either intravenously or intraduodenally.
-
Post-Antagonist Agonist Challenge: After a specified time, the agonist challenge is repeated to determine the inhibitory effect of L-640,035 on the increase in pulmonary resistance.
-
ED50 Determination: The dose of L-640,035 required to cause a 50% inhibition of the agonist-induced increase in pulmonary resistance is calculated as the ED50.
In Vivo Measurement of Bronchoconstriction in Guinea Pigs
This model is used to assess the in vivo efficacy of bronchodilators or antagonists of bronchoconstrictors.
Protocol:
-
Animal Preparation: Guinea pigs are anesthetized and may be pre-treated with a beta-blocker like propranolol to prevent adrenergic bronchodilation.[4]
-
Measurement of Airway Caliber: Airway opening pressure or insufflation pressure is monitored as an index of bronchoconstriction.[4][7]
-
Agonist-Induced Bronchoconstriction: An intravenous injection of an agonist such as U-44069, leukotriene D4, or 5-HT is administered to induce bronchoconstriction, observed as an increase in airway pressure.[2]
-
Antagonist Treatment: L-640,035 is administered intravenously at various doses to different groups of animals.
-
Inhibition of Bronchoconstriction: The ability of L-640,035 to inhibit the agonist-induced increase in airway pressure is measured.
-
ED50 Calculation: The dose of L-640,035 that produces a 50% reduction in the bronchoconstrictor response to the agonist is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the antagonist activity of a compound like L-640,035.
Caption: A generalized workflow for in vitro and in vivo evaluation of L-640,035.
Conclusion
L-640,035 is a well-characterized thromboxane A2/prostaglandin H2 receptor antagonist. Its mechanism of action is based on the competitive inhibition of this receptor, leading to the attenuation of contractile prostanoid-induced smooth muscle contraction, particularly in the pulmonary system. The quantitative data from both in vitro and in vivo studies demonstrate its potency and selectivity. The detailed experimental protocols provided in this guide serve as a reference for researchers in the field of pharmacology and drug development who are investigating compounds with similar mechanisms of action.
References
- 1. Direct evidence that thromboxane mimetic U44069 preferentially constricts the afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the inhibitory effect of a thromboxane A2 antagonist (L-640,035) on arterial thrombosis formation in rabbit by the angiotensin converting enzyme inhibitor enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchoconstriction elicited by isocapnic hyperpnea in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-640035: A Technical Overview of a Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035, chemically known as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. Thromboxane A2 is a highly labile eicosanoid that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. Its effects are mediated through the G-protein coupled thromboxane A2 receptor (TP receptor). Consequently, antagonists of this receptor, such as L-640035, have been investigated for their therapeutic potential in conditions like thrombosis, asthma, and cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways related to L-640035.
Chemical Structure
The chemical structure of L-640035 is 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide.
Quantitative Pharmacological Data
The antagonist activity of L-640035 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Antagonist Activity of L-640035 on Guinea Pig Tracheal Chains
| Agonist | pA2 Value |
| U-44069 (TXA2 mimetic) | 7.0 |
| Prostaglandin D2 (PGD2) | 6.5 |
| Prostaglandin F2α (PGF2α) | 5.9 |
| 5-Hydroxytryptamine (5-HT) | 5.2 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Antagonist Activity of L-640035 against U-44069-induced Bronchoconstriction
| Animal Model | Route of Administration | ED50 Value |
| Guinea Pig | Intravenous | 0.16 mg/kg |
| Dog | Intravenous | 0.85 mg/kg |
The ED50 value is the dose of a drug that produces 50% of its maximum response or effect.
Table 3: In Vivo Inhibitory Activity of L-640035 on Platelet Aggregation
| Animal Model | Method | Effect |
| Rabbit | Electrically induced carotid artery thrombosis | Significant reduction in platelet accumulation at 1 and 3 mg/kg i.v. |
Thromboxane A2 Receptor Signaling Pathway
Thromboxane A2 binding to its G-protein coupled receptor (TP receptor) initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as platelet aggregation and smooth muscle contraction.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of L-640035 are provided below.
In Vitro Antagonism on Guinea Pig Tracheal Chains
This assay is used to determine the antagonist potency (pA2 value) of L-640035 against various contractile agonists on airway smooth muscle.
Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into a spiral strip or a chain of rings.
-
Organ Bath Setup: The tracheal preparation is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1-2 grams for at least 60 minutes, with the buffer being changed every 15-20 minutes.
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a contractile agonist (e.g., U-44069, PGD2, PGF2α).
-
Antagonist Incubation: The tissue is washed, and L-640035 is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).
-
Agonist Dose-Response Curve (in the presence of Antagonist): The cumulative concentration-response curve for the same agonist is repeated in the presence of L-640035.
-
Data Analysis: The dose-response curves are plotted, and the rightward shift caused by L-640035 is used to calculate the pA2 value using a Schild plot analysis.
In Vivo Bronchoconstriction in Anesthetized Guinea Pigs and Dogs
This in vivo assay assesses the ability of L-640035 to inhibit bronchoconstriction induced by a TXA2 mimetic.
Protocol:
-
Animal Preparation: Guinea pigs or dogs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in a jugular vein for intravenous drug administration.
-
Measurement of Bronchoconstriction: Changes in pulmonary resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction. This is typically done using a pneumotachograph and pressure transducers.
-
Induction of Bronchoconstriction: A baseline level of pulmonary mechanics is established. The TXA2 mimetic, U-44069, is administered intravenously to induce bronchoconstriction, and the response is recorded.
-
Administration of Antagonist: L-640035 is administered intravenously at various doses.
-
Challenge with Agonist: After a set period following the administration of L-640035, the animal is challenged again with U-44069.
-
Data Analysis: The inhibitory effect of L-640035 on the U-44069-induced bronchoconstriction is quantified, and the ED50 value is determined.
Experimental Workflow for Evaluating a Thromboxane A2 Receptor Antagonist
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel thromboxane A2 receptor antagonist.
Conclusion
L-640035 is a well-characterized thromboxane A2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of TXA2-mediated effects. Its ability to inhibit smooth muscle contraction and platelet aggregation underscores its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the pharmacology of thromboxane A2 receptor antagonists. Further research to delineate its binding kinetics through radioligand binding assays would provide a more complete pharmacological profile.
L-640035: A Technical Overview of a Novel Prostanoid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, emerged from early respiratory research as a novel and relatively selective antagonist of contractile prostanoids.[1] Its investigation provided valuable insights into the role of prostanoids in pulmonary smooth muscle contraction and bronchoconstriction. This technical guide consolidates the publicly available data on the discovery, development, and pharmacological characterization of L-640035, with a focus on its mechanism of action and the experimental protocols used to elucidate its activity. While detailed information on its initial discovery, synthesis, and structure-activity relationships is not extensively documented in the public domain, this document aims to provide a comprehensive overview of its pharmacological profile based on the available scientific literature.
Pharmacological Profile
L-640035 acts as an antagonist at prostanoid receptors, thereby inhibiting the contractile effects of various prostaglandins and their analogues on smooth muscle, particularly in the airways.[1] Prostanoids, a class of lipid mediators derived from arachidonic acid, are known to play a significant role in inflammation and smooth muscle contraction. The primary mechanism of L-640035 involves blocking the signaling pathways initiated by the binding of contractile prostanoids to their cognate G-protein coupled receptors on the surface of smooth muscle cells.
Signaling Pathway of Contractile Prostanoids and Point of Intervention for L-640035
Contractile prostanoids, such as PGF2α, PGD2, and the thromboxane A2 analogue U-44069, bind to their respective receptors on airway smooth muscle cells. This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and bronchoconstriction. L-640035 competitively antagonizes the binding of these prostanoids to their receptors, thus inhibiting this entire downstream signaling cascade.
Figure 1: Signaling pathway of contractile prostanoids and the antagonistic action of L-640035.
Quantitative Pharmacological Data
The potency and selectivity of L-640035 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Antagonist Potency of L-640035 on Guinea-Pig Tracheal Chains
| Agonist | pA2 Value |
| U-44069 (PG Endoperoxide Analogue) | 7.0 |
| PGF2α | 5.9 |
| PGD2 | 6.5 |
| 5-Hydroxytryptamine (5-HT) | 5.2 (small but statistically significant shift) |
| Leukotriene D4 | No significant shift |
| Histamine | No significant shift |
Data sourced from "Studies on L-640035: a novel antagonist of contractile prostanoids in the lung".[1]
Table 2: In Vivo Efficacy of L-640035 Against Induced Bronchoconstriction
| Species | Bronchoconstrictor Agent | ED50 (mg/kg, i.v.) |
| Guinea-pig | U-44069 | 0.16 |
| Guinea-pig | Leukotriene D4 | 0.25 |
| Guinea-pig | 5-HT | 3.4 |
| Guinea-pig | Histamine | > 10 |
| Dog | U-44069 | 0.85 |
| Dog | Histamine | > 30 |
Data sourced from "Studies on L-640035: a novel antagonist of contractile prostanoids in the lung".[1]
Experimental Protocols
The pharmacological characterization of L-640035 involved a series of well-defined in vitro and in vivo experiments. The general methodologies are outlined below.
In Vitro Studies: Guinea-Pig Tracheal Chain Preparation
This assay is crucial for assessing the direct effects of compounds on airway smooth muscle contraction and relaxation.
References
Chemical structure and properties of L-640035.
An in-depth technical guide to L-640,035, a potent and selective antagonist of contractile prostanoids, designed for researchers, scientists, and drug development professionals.
Introduction
L-640,035, chemically known as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a novel and relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and pharmacological activity, supported by available preclinical data. The information is intended to facilitate further research and development of this compound for potential therapeutic applications, particularly in respiratory diseases such as asthma.
Chemical Structure and Properties
Chemical Name: 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide[1] CAS Number: 77167-93-2[2]
Synthesis
A detailed, step-by-step synthesis protocol for L-640,035 is not explicitly published. However, a synthetic route for a related compound, 3-Hydroxymethyl-8-nitro-dibenzo[b,f]thiepin-5,5-dioxide, has been described. This synthesis involves the substitution of 8-nitrodibenzo[b,f]thiepin-3-carboxylic acid 5,5-dioxide in a process outlined in a preceding example (Example 6, not detailed in the available abstract). It is plausible that a similar synthetic strategy, starting from the corresponding non-nitrated carboxylic acid precursor, could be employed for the synthesis of L-640,035.
Pharmacological Properties
L-640,035 functions as a potent antagonist of contractile prostanoids, which are key mediators in the pathophysiology of bronchoconstriction.[1]
Mechanism of Action
Prostanoids, such as prostaglandin H2 (PGH2) and thromboxane A2 (TXA2), are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. These lipid mediators then bind to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. L-640,035 exerts its effect by competitively blocking these prostanoid receptors, thereby preventing the binding of endogenous contractile prostanoids and inhibiting the downstream signaling events that lead to bronchoconstriction.
In Vitro Activity
Studies on isolated guinea-pig tracheal chains have demonstrated the antagonistic effects of L-640,035 against various contractile prostanoids. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are summarized below.
| Agonist | pA2 Value |
| U-44069 (PG Endoperoxide Analogue) | 7.0 |
| Prostaglandin D2 (PGD2) | 6.5 |
| Prostaglandin F2α (PGF2α) | 5.9 |
| 5-Hydroxytryptamine (5-HT) | 5.2 |
| Table 1: In Vitro Antagonist Activity of L-640,035 on Guinea-Pig Tracheal Chains.[1] |
L-640,035 did not show significant antagonistic activity against leukotriene D4 or histamine.[1] Schild analysis suggested that the inhibition was generally not competitive, with the exception of PGF2α.[1] The main metabolite of L-640,035, L-636,499, also exhibited antagonist activity against U-44069 (pA2 6.0) and PGF2α (pA2 6.0).[1]
In Vivo Activity
The efficacy of L-640,035 has been evaluated in vivo in both guinea pigs and dogs, demonstrating its ability to inhibit induced increases in pulmonary resistance. The ED50 values, representing the dose required to produce a 50% maximal effect, are presented below.
| Species | Agonist | Route of Administration | ED50 (mg/kg) |
| Guinea Pig | U-44069 | Intravenous | 0.16 |
| Guinea Pig | Leukotriene D4 | Intravenous | 0.25 |
| Guinea Pig | 5-HT | Intravenous | 3.4 |
| Guinea Pig | Histamine | Intravenous | > 10 |
| Dog | U-44069 | Intravenous | 0.85 |
| Dog | Histamine | Intravenous | > 30 |
| Table 2: In Vivo Inhibitory Activity of L-640,035 on Pulmonary Resistance.[1] |
Furthermore, when administered intraduodenally to dogs at doses of 3 and 10 mg/kg, L-640,035 demonstrated a significant and long-lasting inhibition (duration of action > 255 minutes) of the increase in pulmonary resistance induced by intravenous sodium arachidonate.[1]
Experimental Protocols
While the exact detailed protocols for the cited studies are not fully available, the general methodologies can be inferred from standard pharmacological practices.
In Vitro Guinea Pig Tracheal Chain Preparation
This experimental setup typically involves the following steps:
-
Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings or a chain of rings.[3][4][5]
-
Mounting: The tracheal preparation is suspended in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs-Henseleit solution. One end is fixed, and the other is attached to a force transducer to measure isometric contractions.[3]
-
Equilibration: The tissue is allowed to equilibrate for a period under a set resting tension.
-
Experimentation: A contractile agonist is added to the bath to induce a stable contraction. Once a stable contraction is achieved, cumulative concentrations of L-640,035 are added to assess its relaxant effect, or the tissue is pre-incubated with L-640,035 before generating a dose-response curve to the agonist.
-
Data Analysis: The changes in tension are recorded, and dose-response curves are constructed to calculate parameters like pA2.
In Vivo Measurement of Pulmonary Resistance in Dogs
The in vivo assessment of pulmonary resistance generally follows these steps:
-
Animal Preparation: Dogs are anesthetized, and catheters are placed for intravenous or intraduodenal drug administration and for monitoring physiological parameters like blood pressure.
-
Measurement of Pulmonary Resistance: Pulmonary resistance can be measured using various techniques, including echocardiography to estimate pulmonary vascular resistance based on blood flow velocity or more direct measurements via right heart catheterization.[6][7][8]
-
Experimental Procedure: A baseline measurement of pulmonary resistance is established. L-640,035 is then administered, followed by a challenge with a bronchoconstrictor agonist.
-
Data Collection and Analysis: The changes in pulmonary resistance are continuously monitored and recorded. The data is then used to determine the dose-dependent inhibitory effect of L-640,035 and to calculate the ED50.
Conclusion
L-640,035 is a potent and selective antagonist of contractile prostanoids with demonstrated efficacy in both in vitro and in vivo preclinical models of bronchoconstriction. Its pharmacological profile suggests its potential as a therapeutic agent for respiratory diseases where prostanoids play a significant pathological role. Further research is warranted to fully elucidate its mechanism of action, establish a detailed safety profile, and explore its therapeutic utility in relevant disease models.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 77167-93-2|3-(Hydroxymethyl)dibenzo[b,f]thiepine 5,5-dioxide|BLD Pharm [bldpharm.com]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the guinea-pig trachea at rest and in contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pulmonary Vascular Resistance Estimated by Echocardiography in Dogs With Myxomatous Mitral Valve Disease and Pulmonary Hypertension Probability [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary Vascular Resistance Estimated by Echocardiography in Dogs With Myxomatous Mitral Valve Disease and Pulmonary Hypertension Probability - PubMed [pubmed.ncbi.nlm.nih.gov]
L-640035: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of contractile prostanoids, demonstrating significant activity in pulmonary smooth muscle. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of L-640035. It includes a detailed summary of its in vitro and in vivo pharmacological effects, structured quantitative data, experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.
Introduction
L-640035 has emerged as a significant pharmacological tool for investigating the roles of contractile prostanoids in respiratory physiology and pathology. Its primary mechanism of action involves the antagonism of receptors for specific prostaglandins and thromboxane analogs, thereby inhibiting smooth muscle contraction in the airways. This guide delves into the specifics of its biological activity and the molecular interactions that define its pharmacological profile.
Biological Activity and Molecular Targets
L-640035 exhibits a selective antagonist profile, primarily targeting the receptors for several key contractile prostanoids. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of its potency and efficacy.
In Vitro Activity
The in vitro effects of L-640035 and its primary metabolite, L-636,499, have been characterized primarily using guinea-pig tracheal chain preparations. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 1: In Vitro Antagonist Activity of L-640035 on Guinea-Pig Tracheal Chains [1][2]
| Agonist | L-640035 pA2 Value | Notes |
| U-44069 (PG Endoperoxide Analogue) | 7.0 | Schild analysis did not consistently indicate competitive inhibition. |
| Prostaglandin D2 (PGD2) | 6.5 | |
| Prostaglandin F2α (PGF2α) | 5.9 | Schild analysis indicated competitive inhibition. |
| 5-Hydroxytryptamine (5-HT) | 5.2 | Small, statistically significant shift in the dose-response curve. |
| Leukotriene D4 (LTD4) | No significant shift | |
| Histamine | No significant shift |
Table 2: In Vitro Antagonist Activity of L-636,499 (Metabolite) on Guinea-Pig Tracheal Chains [1][2]
| Agonist | L-636,499 pA2 Value | Notes |
| U-44069 (PG Endoperoxide Analogue) | 6.0 | Produced significant parallel shifts in the dose-response curves. |
| Prostaglandin F2α (PGF2α) | 6.0 | Some reduction in the maximal contraction was observed. |
In Vivo Activity
The in vivo efficacy of L-640035 has been demonstrated in both guinea pigs and dogs, where it inhibits increases in pulmonary resistance induced by various bronchoconstrictors. The potency is expressed as the ED50 value, the dose required to produce a 50% inhibition of the maximal response.
Table 3: In Vivo Inhibitory Activity of L-640035 (Intravenous Administration) [1][2]
| Species | Agonist | L-640035 ED50 (mg/kg) |
| Guinea-pig | U-44069 | 0.16 |
| Guinea-pig | Leukotriene D4 (LTD4) | 0.25 |
| Guinea-pig | 5-Hydroxytryptamine (5-HT) | 3.4 |
| Guinea-pig | Histamine | > 10 |
| Dog | U-44069 | 0.85 |
| Dog | Histamine | > 30 |
Table 4: In Vivo Inhibitory Activity of L-640035 (Intraduodenal Administration) in Dogs [1][2]
| Agonist | L-640035 Dose (mg/kg) | Effect | Duration of Action |
| Sodium Arachidonate | 3 and 10 | Significant inhibition of increases in pulmonary resistance | > 255 minutes |
Signaling Pathways
L-640035 exerts its effects by blocking the signaling pathways of specific prostanoid receptors. The diagrams below illustrate the downstream consequences of receptor activation that are inhibited by L-640035.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro: Isolated Guinea-Pig Tracheal Chain Preparation
This protocol is a standard method for assessing the contractile and relaxant properties of compounds on airway smooth muscle.
1. Tissue Preparation:
-
Euthanize a guinea pig via cervical dislocation.
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution (composition in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7).
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suture the rings together to form a tracheal chain.
2. Experimental Setup:
-
Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ (carbogen).
-
Attach one end of the chain to a fixed point and the other to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Schild Analysis for Antagonist Potency (pA2 determination):
-
Obtain a cumulative concentration-response curve for the agonist (e.g., PGF2α) by adding increasing concentrations to the organ bath.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a known concentration of L-640035 for a predetermined period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of L-640035.
-
Repeat this process with at least two other concentrations of L-640035.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-640035. The x-intercept of the regression line provides the pA2 value.
In Vivo: Measurement of Pulmonary Resistance in Anesthetized Guinea Pigs
This protocol allows for the assessment of a compound's effect on airway resistance in a living animal model.
1. Animal Preparation:
-
Anesthetize a guinea pig with an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Perform a tracheostomy and cannulate the trachea.
-
Insert a cannula into the jugular vein for intravenous administration of compounds.
-
Ventilate the animal artificially with a rodent ventilator.
2. Measurement of Pulmonary Resistance:
-
Monitor intratracheal pressure using a pressure transducer connected to the tracheal cannula.
-
Induce bronchoconstriction by intravenous injection of an agonist (e.g., U-44069).
-
Record the increase in insufflation pressure as an index of increased pulmonary resistance.
3. Determination of ED50:
-
Establish a baseline bronchoconstrictor response to the agonist.
-
Administer L-640035 intravenously at various doses.
-
After a set time, challenge the animal again with the agonist.
-
Measure the percentage inhibition of the bronchoconstrictor response for each dose of L-640035.
-
Calculate the ED50 value, the dose of L-640035 that causes a 50% inhibition of the agonist-induced increase in pulmonary resistance.
Conclusion
L-640035 is a valuable pharmacological agent characterized as a selective antagonist of contractile prostanoid receptors. Its demonstrated in vitro and in vivo efficacy in blocking the effects of PGD2, PGF2α, and thromboxane mimetics highlights its potential for studying the pathophysiology of airway diseases where these mediators are implicated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize L-640035 in their investigations. The provided signaling pathway diagrams and experimental workflows serve to clarify its mechanism of action and the methodologies for its characterization.
References
The Role of L-640035 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the prostaglandin endoperoxide receptor. By blocking this critical receptor on platelets, L-640035 effectively inhibits platelet aggregation induced by a variety of stimuli that act through the TXA2 pathway. This technical guide provides an in-depth overview of the role of L-640035 in platelet aggregation studies, including its mechanism of action, experimental protocols for its use, and a visualization of the relevant signaling pathways. L-640035 and its active metabolite, L-636499, have been shown to significantly inhibit human platelet aggregation induced by arachidonic acid, collagen, and the prostaglandin endoperoxide analog U-44069.[1] Notably, it does not inhibit aggregation induced by ADP, highlighting its specificity for the TXA2 pathway.[1]
Mechanism of Action
Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Upon vascular injury, various agonists stimulate platelets, leading to the synthesis and release of TXA2. TXA2 then acts as a potent autocrine and paracrine signaling molecule, binding to its G protein-coupled receptor (GPCR) on the surface of platelets. This binding initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to platelet shape change, degranulation, and ultimately, aggregation.
L-640035 exerts its anti-aggregatory effect by competitively binding to the TXA2 receptor, thereby preventing the binding of the endogenous agonist, TXA2. This blockade disrupts the downstream signaling cascade, effectively inhibiting platelet activation and aggregation mediated by this pathway.
Data Presentation
Table 1: In Vitro Inhibition of Human Platelet Aggregation by L-640035
| Agonist (Concentration) | L-640035 Concentration | % Inhibition | IC50 Value |
| Arachidonic Acid | Data not available | Data not available | Data not available |
| Collagen | Data not available | Data not available | Data not available |
| U-44069 | Data not available | Data not available | Data not available |
Table 2: In Vitro Inhibition of Human Platelet Aggregation by L-636499 (Active Metabolite)
| Agonist (Concentration) | L-636499 Concentration | % Inhibition | IC50 Value |
| Arachidonic Acid | Data not available | Data not available | Data not available |
| Collagen | Data not available | Data not available | Data not available |
| U-44069 | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a generalized protocol for assessing the in-vitro effect of L-640035 on platelet aggregation using light transmission aggregometry (LTA). This protocol is based on standard methodologies and should be optimized for specific experimental conditions.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation for PRP: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into layers, with the upper layer being the PRP.
-
PRP Collection: Carefully aspirate the PRP layer using a plastic pipette and transfer it to a clean polypropylene tube.
-
Centrifugation for PPP: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP if necessary.
2. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Baseline Calibration: Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation baseline.
-
Incubation with L-640035: Add a specific volume of PRP to a cuvette with a magnetic stir bar. Add the desired concentration of L-640035 (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a specific concentration of the platelet agonist (e.g., arachidonic acid, collagen, or U-44069) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of L-640035 compared to the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Mandatory Visualizations
References
Investigating Pulmonary Smooth Muscle Contraction with L-640035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of pulmonary smooth muscle contraction using the novel prostanoid antagonist, L-640035. This document details the pharmacological profile of L-640035, comprehensive experimental protocols for its evaluation, and the underlying signaling pathways involved in prostanoid-induced pulmonary smooth muscle contraction.
Introduction to L-640035
L-640035, with the chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of contractile prostanoids in pulmonary smooth muscle. Prostanoids, a subclass of eicosanoids, are key mediators of inflammation and smooth muscle contraction in the respiratory system. Certain prostanoids, such as prostaglandin F2α (PGF2α), prostaglandin D2 (PGD2), and the stable thromboxane A2 mimetic U-44069, are potent bronchoconstrictors and vasoconstrictors in the pulmonary circulation. L-640035 has been demonstrated to effectively antagonize the contractile effects of these prostanoids, suggesting its potential as a therapeutic agent for respiratory conditions characterized by excessive smooth muscle contraction, such as asthma and pulmonary hypertension.
Quantitative Data Presentation
The inhibitory effects of L-640035 on prostanoid-induced pulmonary smooth muscle contraction have been quantified in various preclinical models. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Antagonist Activity of L-640035 on Guinea Pig Tracheal Chains
| Agonist | L-640035 pA2 Value |
| U-44069 (PG Endoperoxide Analogue) | 7.0 |
| PGF2α | 5.9 |
| PGD2 | 6.5 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: In Vivo Inhibitory Activity of L-640035
| Species | Agonist | L-640035 ED50 (mg/kg, i.v.) |
| Guinea Pig | U-44069 | 0.16 |
| Dog | U-44069 | 0.85 |
The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds like L-640035. The following are protocols for key experiments.
Isolated Guinea Pig Tracheal Ring Preparation (In Vitro)
This protocol is used to assess the direct effect of L-640035 on airway smooth muscle contraction.
3.1.1. Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
L-640035 and prostanoid agonists (U-44069, PGF2α, PGD2)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
3.1.2. Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect away adhering connective tissue and cut the trachea into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.0-1.5 grams to each tracheal ring and allow for an equilibration period of at least 60 minutes, with washes every 15-20 minutes.
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to test tissue viability.
-
Following washout and return to baseline, incubate the tissues with varying concentrations of L-640035 or vehicle for a predetermined period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to a prostanoid agonist (e.g., U-44069) in the presence and absence of L-640035.
-
Record the isometric tension and analyze the data to determine pA2 values using Schild plot analysis.
In Vivo Measurement of Pulmonary Resistance in Anesthetized Dogs
This protocol evaluates the efficacy of L-640035 in a whole-animal model.
3.2.1. Materials:
-
Beagle dogs of either sex (10-15 kg)
-
Anesthetics (e.g., sodium pentobarbital)
-
Ventilator
-
Pressure transducers for measuring tracheal and esophageal pressure
-
Pneumotachograph for measuring airflow
-
L-640035 and prostanoid agonists for intravenous administration
3.2.2. Procedure:
-
Anesthetize the dog and intubate with a cuffed endotracheal tube.
-
Mechanically ventilate the animal.
-
Insert a catheter into the esophagus to the level of the midthorax to estimate pleural pressure.
-
Measure tracheal pressure via a side port of the endotracheal tube.
-
Measure airflow using a pneumotachograph connected to the endotracheal tube.
-
Calculate pulmonary resistance from the pressure and flow signals.
-
Administer a prostanoid agonist intravenously to induce bronchoconstriction and measure the increase in pulmonary resistance.
-
In a separate group of animals, or after a suitable washout period, administer L-640035 intravenously prior to the prostanoid challenge.
-
Measure the inhibition of the prostanoid-induced increase in pulmonary resistance by L-640035 and calculate the ED50.
Signaling Pathways and Visualization
Prostanoid-Induced Pulmonary Smooth Muscle Contraction
Contractile prostanoids such as PGF2α, PGD2, and the thromboxane A2 mimetic U-44069 primarily exert their effects on pulmonary smooth muscle by activating the Thromboxane-Prostanoid (TP) receptor, a G-protein coupled receptor (GPCR).
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described.
Conclusion
L-640035 is a valuable pharmacological tool for investigating the role of contractile prostanoids in pulmonary smooth muscle physiology and pathophysiology. The data presented in this guide demonstrate its potent and selective antagonist activity. The detailed experimental protocols and signaling pathway diagrams provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the prostanoid pathway in respiratory diseases.
L-640035: A Technical Guide for Investigating Thromboxane A2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This guide provides an in-depth overview of the use of L-640035 as a tool to investigate the intricate signaling pathways mediated by the TP receptor. The TP receptor plays a crucial role in a multitude of physiological and pathophysiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. Understanding its signaling cascades is paramount for the development of novel therapeutics for cardiovascular, respiratory, and thrombotic diseases.
Mechanism of Action
L-640035 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, thromboxane A2, and other prostanoid agonists to the TP receptor. This antagonism blocks the initiation of downstream signaling cascades, thereby preventing the cellular responses associated with TP receptor activation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for L-640035 and its primary metabolite, L-636,499, from in vitro and in vivo studies.
Table 1: In Vitro Antagonist Potency of L-640035 on Guinea-Pig Tracheal Chains[1][2]
| Agonist | L-640035 pA2 |
| U-44069 (TP Agonist) | 7.0 |
| Prostaglandin F2α (PGF2α) | 5.9 |
| Prostaglandin D2 (PGD2) | 6.5 |
| 5-Hydroxytryptamine (5-HT) | 5.2 (small but significant shift) |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Inhibitory Activity of L-640035[1][2]
| Species | Agonist | L-640035 ED50 (mg/kg, i.v.) |
| Guinea-Pig | U-44069 | 0.16 |
| Guinea-Pig | Leukotriene D4 | 0.25 |
| Guinea-Pig | 5-HT | 3.4 |
| Dog | U-44069 | 0.85 |
The ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Table 3: In Vitro Antagonist Potency of L-636,499 (Metabolite) on Guinea-Pig Tracheal Chains[1][2]
| Agonist | L-636,499 pA2 |
| U-44069 | 6.0 |
| Prostaglandin F2α (PGF2α) | 6.0 |
TP Receptor Signaling Pathways
The TP receptor, a G protein-coupled receptor (GPCR), primarily signals through two major pathways involving Gq and G13 proteins. L-640035, by blocking the receptor, inhibits these downstream events.
Gq-Mediated Pathway
Activation of the TP receptor leads to the coupling with Gq proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and platelet aggregation.
G13-Mediated Pathway
The TP receptor also couples to G13 proteins. This interaction activates RhoGTPases, such as RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and promoting smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize TP receptor antagonists like L-640035.
In Vitro Guinea-Pig Tracheal Chain Preparation
This assay is used to determine the antagonist potency (pA2 value) of compounds against agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise the trachea and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Clean the trachea of adhering connective tissue and cut it into a spiral strip or a chain of rings.
-
-
Organ Bath Setup:
-
Suspend the tracheal preparation in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record contractions.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for a TP receptor agonist (e.g., U-44069).
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a known concentration of L-640035 for a predetermined period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of L-640035.
-
Repeat the procedure with increasing concentrations of L-640035.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The DR is the ratio of the agonist EC50 in the presence and absence of the antagonist.
-
Plot log(DR-1) against the negative logarithm of the molar concentration of L-640035.
-
The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
-
In Vivo Measurement of Bronchoconstriction in Anesthetized Guinea-Pigs
This method is used to assess the in vivo efficacy of an antagonist (ED50 value) against agonist-induced bronchoconstriction.
Methodology:
-
Animal Preparation:
-
Anesthetize a guinea pig (e.g., with pentobarbital sodium).
-
Cannulate the trachea for artificial ventilation.
-
Cannulate a jugular vein for intravenous drug administration and a carotid artery for blood pressure monitoring.
-
-
Measurement of Pulmonary Resistance:
-
Use a whole-body plethysmograph or a pneumotachograph connected to the tracheal cannula to measure airflow and transpulmonary pressure.
-
Calculate pulmonary resistance and dynamic compliance from these measurements.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer a bolus intravenous injection of a bronchoconstrictor agonist (e.g., U-44069) and record the peak increase in pulmonary resistance.
-
After the response returns to baseline, administer L-640035 intravenously.
-
After a suitable time for drug distribution, challenge the animal again with the same dose of the agonist.
-
Perform a dose-response curve for L-640035 by administering increasing doses and measuring the inhibition of the agonist-induced bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of L-640035.
-
Plot the percentage inhibition against the log dose of L-640035 to determine the ED50.
-
Conclusion
L-640035 is a valuable pharmacological tool for the elucidation of TP receptor-mediated signaling pathways. Its antagonist properties, characterized by the data presented, allow for the specific inhibition of this receptor system both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of TP receptors in health and disease, and to aid in the discovery and development of novel therapeutic agents targeting this pathway.
In Vivo Effects of L-640,035 on Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,035, identified as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, has been a subject of investigation for its effects on smooth muscle contraction and vasoconstriction. This technical guide provides an in-depth overview of the in vivo effects of L-640,035 on vasoconstriction, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Core Mechanism of Action: Thromboxane A2 Receptor Antagonism
L-640,035 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other contractile prostanoids to the thromboxane prostanoid (TP) receptor.[1][2] TXA2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in various physiological and pathophysiological processes.[3][4] The signaling cascade initiated by TXA2 binding to its G-protein coupled receptor (GPCR) involves the activation of Gq and G13 proteins.[1][3] This activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] Subsequently, intracellular calcium (Ca2+) levels rise, and the Rho/Rac signaling pathways are activated, culminating in smooth muscle contraction and vasoconstriction.[1][3] L-640,035, by blocking the initial step of this cascade, effectively antagonizes the vasoconstrictor effects of TXA2.
Quantitative Data on In Vivo Efficacy
The in vivo efficacy of L-640,035 in antagonizing vasoconstriction has been primarily evaluated by measuring its ability to inhibit the increase in pulmonary resistance induced by the stable TXA2 mimetic, U-44069. The following tables summarize the available quantitative data from studies in guinea pigs and dogs.
Table 1: In Vivo Efficacy of Intravenous L-640,035 in Guinea Pigs
| Agonist | Measured Parameter | L-640,035 ED₅₀ (mg/kg) | Reference |
| U-44069 | Increase in Pulmonary Resistance | 0.16 | [1][2] |
Table 2: In Vivo Efficacy of Intravenous L-640,035 in Dogs
| Agonist | Measured Parameter | L-640,035 ED₅₀ (mg/kg) | Reference |
| U-44069 | Increase in Pulmonary Resistance | 0.85 | [1][2] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The following sections outline the generalized experimental protocols for assessing the in vivo effects of L-640,035 on vasoconstriction, based on established methodologies.
In Vivo Measurement of Pulmonary Resistance in Anesthetized Guinea Pigs
This protocol is designed to assess the ability of L-640,035 to inhibit agonist-induced bronchoconstriction, which in the pulmonary vasculature, is indicative of its effect on vasoconstriction.
1. Animal Preparation:
- Male Hartley guinea pigs (300-350 g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).
- The trachea is cannulated for artificial ventilation.
- The jugular vein is cannulated for the intravenous administration of L-640,035 and the challenging agonist.
- The carotid artery is cannulated for monitoring blood pressure.
2. Measurement of Pulmonary Resistance:
- Pulmonary resistance is measured using a whole-body plethysmograph or by measuring changes in intratracheal pressure and airflow.
- A baseline pulmonary resistance is established.
3. Drug Administration:
- L-640,035 is administered intravenously at various doses to different groups of animals.
- After a predetermined time for drug distribution, a bolus injection of a contractile agonist, such as the TXA2 mimetic U-44069, is administered intravenously to induce an increase in pulmonary resistance.
4. Data Analysis:
The percentage inhibition of the agonist-induced increase in pulmonary resistance is calculated for each dose of L-640,035.
The ED₅₀ value is then determined from the dose-response curve.
Caption: Workflow for in vivo measurement of pulmonary resistance in guinea pigs. Schild Analysis for In Vitro Vasoconstriction
While this guide focuses on in vivo effects, in vitro Schild analysis is a fundamental method for characterizing the competitive antagonism of L-640,035, providing a pA₂ value which quantifies its affinity for the TP receptor.
1. Tissue Preparation:
- Isolated vascular smooth muscle preparations (e.g., guinea pig tracheal chains or aortic rings) are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
2. Cumulative Concentration-Response Curves:
- A cumulative concentration-response curve to a contractile agonist (e.g., U-44069) is established to determine the baseline response.
3. Antagonist Incubation:
- The tissue is washed and then incubated with a specific concentration of L-640,035 for a predetermined period to allow for equilibration.
4. Repeat Agonist Curve:
- In the presence of L-640,035, a second cumulative concentration-response curve to the agonist is generated. This will be shifted to the right in a concentration-dependent manner for a competitive antagonist.
5. Data Analysis (Schild Plot):
The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each concentration of L-640,035.
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-640,035.
The pA₂ value is the intercept on the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Caption: Workflow for Schild analysis of L-640,035 in isolated tissues. Conclusion
L-640,035 is a well-characterized antagonist of the thromboxane A2 receptor, demonstrating clear in vivo efficacy in attenuating vasoconstriction in animal models. Its mechanism of action is centered on the competitive inhibition of the TP receptor, thereby blocking the downstream signaling cascade that leads to smooth muscle contraction. The quantitative data, primarily from studies on pulmonary resistance, provide a solid foundation for its pharmacological profile. The experimental protocols outlined in this guide offer a standardized approach for the further investigation of L-640,035 and other potential TXA2 receptor antagonists. This comprehensive understanding is vital for the continued development and potential therapeutic application of such compounds in cardiovascular and respiratory diseases where TXA2-mediated vasoconstriction plays a significant pathological role.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for L-640035: An In Vitro Analysis of a Prostanoid Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for characterizing L-640035, a selective antagonist of contractile prostanoids. The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include visualizations of the relevant signaling pathways and experimental workflows.
Introduction to L-640035
L-640035 is a novel and relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle.[1] It has been shown to be effective in antagonizing the effects of various prostanoids, including the prostaglandin endoperoxide analogue U-44069, prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2).[1] Its mechanism of action involves the blockade of prostanoid receptors, thereby inhibiting the signaling pathways that lead to smooth muscle contraction.
Quantitative Data Summary
The antagonist potency of L-640035 has been determined against several contractile prostanoids using in vitro organ bath assays with guinea-pig tracheal chains. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a key measure of its potency.
| Agonist (Prostanoid) | L-640035 pA2 Value |
| U-44069 (PG Endoperoxide Analogue) | 7.0 |
| Prostaglandin F2α (PGF2α) | 5.9 |
| Prostaglandin D2 (PGD2) | 6.5 |
Table 1: In vitro antagonist activity of L-640035 on guinea-pig trachea.[1]
Experimental Protocols
In Vitro Organ Bath Assay for Prostanoid Antagonism
This protocol describes the methodology for assessing the antagonist activity of L-640035 on isolated guinea-pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea-pigs (350-550 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
Agonists: U-44069, PGF2α, PGD2
-
Antagonist: L-640035
-
Organ bath apparatus with isometric transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize guinea pigs and excise the tracheae.
-
Prepare a continuous chain of 8-10 cartilaginous rings from each trachea.
-
Suspend the tracheal chains in 10 ml organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
Induce a submaximal contraction with an appropriate agonist (e.g., histamine or carbachol) to ensure tissue viability. Wash the tissues until the tension returns to baseline.
-
-
Cumulative Concentration-Response Curves:
-
Construct cumulative concentration-response curves for the agonists (U-44069, PGF2α, or PGD2) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Antagonist Incubation:
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of L-640035 for a predetermined period (e.g., 30-60 minutes).
-
Following incubation, repeat the cumulative concentration-response curve for the agonist in the presence of L-640035.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of L-640035.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Schild Analysis for pA2 Determination
Schild analysis is used to determine the pA2 value and to assess the nature of the antagonism (competitive vs. non-competitive).
Procedure:
-
Generate Multiple Concentration-Response Curves:
-
Obtain at least three full agonist concentration-response curves in the presence of at least three different concentrations of L-640035.
-
-
Calculate Dose Ratios:
-
For each concentration of L-640035, calculate the dose ratio.
-
-
Construct the Schild Plot:
-
Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of L-640035 on the x-axis.
-
-
Determine pA2:
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value.
-
A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism. The study on L-640035 noted that with the exception of PGF2α, Schild analysis did not generally indicate competitive inhibition.[1]
-
Visualizations
Prostanoid Receptor Signaling Pathway and L-640035 Antagonism
Caption: L-640035 antagonism of prostanoid receptor signaling.
Experimental Workflow for In Vitro Organ Bath Assay
Caption: Workflow for determining prostanoid antagonist activity.
References
Application Notes and Protocols for the Use of L-640035 in Guinea-Pig Tracheal Chain Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-640035 in guinea-pig tracheal chain experiments. This document outlines the mechanism of action, detailed experimental protocols, and data interpretation, with a particular focus on its interaction with leukotriene D4 (LTD4).
Introduction and Background
The guinea-pig isolated trachea is a classical and widely used in vitro preparation for studying the pharmacology of airway smooth muscle. It serves as a valuable model for investigating bronchoconstrictor and bronchodilator agents, making it relevant for asthma research and the development of new respiratory therapeutics.
L-640035, with the chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, has been investigated for its effects on pulmonary smooth muscle contraction. While initially explored in the context of prostanoid antagonism, its interaction with other contractile agents such as leukotriene D4 (LTD4) is of significant interest due to the crucial role of leukotrienes in the pathophysiology of asthma.
Key Findings Regarding L-640035 and LTD4 in Guinea-Pig Airways
Experimental evidence presents a nuanced profile of L-640035's activity, highlighting a significant difference between in vitro and in vivo effects concerning LTD4-induced bronchoconstriction.
In Vitro versus In Vivo Efficacy
In studies utilizing isolated guinea-pig tracheal chains, L-640035 did not demonstrate a significant antagonistic effect on contractions induced by leukotriene D4. Specifically, it failed to produce a significant shift in the LTD4 dose-response curve. This suggests that L-640035 is not a direct competitive antagonist of the CysLT1 receptor, the primary receptor for LTD4, in this in vitro setting.
Conversely, when administered intravenously to anesthetized guinea-pigs, L-640035 was effective in inhibiting the increase in pulmonary resistance induced by an intravenous challenge with LTD4. This indicates that L-640035 possesses in vivo activity against LTD4-induced bronchoconstriction, which may be mediated by an indirect mechanism rather than direct receptor blockade.
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the effects of L-640035 on agonist-induced responses in guinea-pig airway preparations.
| Agonist | Preparation | Parameter | Value | Reference |
| Leukotriene D4 (LTD4) | Guinea-Pig Tracheal Chains (in vitro) | Antagonism | No significant shift in the dose-response curve | |
| Histamine | Guinea-Pig Tracheal Chains (in vitro) | Antagonism | No significant shift in the dose-response curve | |
| U-44069 (Prostaglandin endoperoxide analogue) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 7.0 | |
| Prostaglandin F2α (PGF2α) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 5.9 | |
| Prostaglandin D2 (PGD2) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 6.5 | |
| Leukotriene D4 (LTD4) | Anesthetized Guinea-Pig (in vivo) | ED50 (inhibition of pulmonary resistance increase) | 0.25 mg/kg (i.v.) |
Experimental Protocols
This section provides a detailed methodology for conducting guinea-pig tracheal chain experiments to evaluate the effects of compounds like L-640035.
Materials and Reagents
-
Male Dunkin-Hartley guinea-pigs (300-500 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
L-640035
-
Leukotriene D4 (LTD4)
-
Histamine
-
Carbachol (for pre-contraction in relaxation studies)
-
Distilled water
-
95% O2 / 5% CO2 gas mixture
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Tissue Preparation
-
Humanely euthanize a guinea-pig by a method such as cervical dislocation.
-
Immediately perform a thoracotomy and carefully dissect the trachea.
-
Place the isolated trachea in a petri dish containing Krebs-Henseleit solution and aerate with 95% O2 / 5% CO2.
-
Gently remove adhering connective tissue and fat.
-
Cut the trachea into a continuous chain of 3-4 rings by cutting through the cartilage opposite the trachealis muscle. Alternatively, individual rings can be prepared.
-
Suture the rings together to form a chain of desired length (typically 3-4 rings).
Experimental Setup
-
Suspend the tracheal chain in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the chain to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
Protocol for Evaluating Antagonist Activity (Schild Analysis)
-
Baseline Response: After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., LTD4). Start with a low concentration and increase it stepwise until a maximal contraction is achieved.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
Antagonist Incubation: Add a known concentration of L-640035 to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the presence of L-640035, repeat the cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 2-4 with increasing concentrations of L-640035.
-
Data Analysis: Plot the log of the agonist concentration versus the response. A rightward shift in the concentration-response curve in the presence of the antagonist suggests competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a guinea-pig tracheal chain experiment.
Caption: Workflow for a guinea-pig tracheal chain experiment.
LTD4 Signaling Pathway in Airway Smooth Muscle
This diagram outlines the principal signaling cascade initiated by the binding of LTD4 to its receptor on airway smooth muscle cells, leading to contraction.
Caption: LTD4 signaling pathway in airway smooth muscle.
L-640035 Administration for In Vivo Animal Studies: Application Notes and Protocols
Disclaimer: The user's request specified information regarding L-640035 as a leukotriene B4 (LTB4) receptor antagonist. However, extensive review of the scientific literature indicates that L-640035 is a well-characterized antagonist of contractile prostanoids, particularly targeting the thromboxane A2 (TP) receptor. It does not exhibit significant activity as a leukotriene B4 receptor antagonist. This document provides detailed application notes and protocols for L-640035 based on its established pharmacological activity as a prostanoid antagonist. A general overview of the leukotriene B4 signaling pathway is also included for informational purposes.
Section 1: L-640035 as a Prostanoid Receptor Antagonist
L-640035 is a potent and selective antagonist of contractile prostanoid receptors, with primary activity against the thromboxane A2 (TP) receptor. Prostanoids, including thromboxane A2, are lipid mediators that play crucial roles in inflammation, smooth muscle contraction, and platelet aggregation. By blocking the TP receptor, L-640035 can inhibit the physiological and pathological effects of thromboxane A2, making it a valuable tool for in vivo studies investigating inflammatory and cardiovascular conditions.
Mechanism of Action of L-640035
The primary mechanism of action of L-640035 is the competitive antagonism of the thromboxane A2 (TP) receptor. Thromboxane A2, produced from arachidonic acid via the cyclooxygenase (COX) pathway, binds to TP receptors on various cell types, including smooth muscle cells and platelets. This binding initiates a signaling cascade that leads to increased intracellular calcium levels, resulting in smooth muscle contraction and platelet activation. L-640035 blocks the binding of thromboxane A2 to its receptor, thereby preventing these downstream effects.
dot
Caption: L-640035 blocks the Thromboxane A2 signaling pathway.
Data Presentation: In Vivo Efficacy of L-640035
The following tables summarize the quantitative data from in vivo animal studies investigating the efficacy of L-640035.
| Animal Model | Route of Administration | Agonist | Endpoint Measured | Effective Dose (ED50) | Reference |
| Guinea Pig | Intravenous (i.v.) | U-44069 (Thromboxane mimetic) | Increase in pulmonary resistance | 0.16 mg/kg | [1][2] |
| Dog | Intravenous (i.v.) | U-44069 (Thromboxane mimetic) | Increase in pulmonary resistance | 0.85 mg/kg | [1][2] |
| Dog | Intraduodenal (i.d.) | Arachidonic Acid | Increase in pulmonary resistance | 3 and 10 mg/kg | [1][2] |
| Rabbit | Intravenous (i.v.) | Electrical Stimulation | Arterial thrombosis formation | 1 mg/kg (in combination with enalapril) | [3] |
Section 2: Experimental Protocols for In Vivo Administration of L-640035
Protocol 1: Intravenous Administration in a Guinea Pig Model of Pulmonary Resistance
Objective: To assess the ability of L-640035 to inhibit thromboxane-induced bronchoconstriction.
Materials:
-
L-640035
-
Vehicle (e.g., saline, or a suitable solvent like ethanol diluted in saline. Solubility of L-640035 should be determined empirically for the desired concentration.)
-
U-44069 (thromboxane mimetic)
-
Anesthetized, mechanically ventilated guinea pigs
-
Equipment for measuring pulmonary resistance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and set up for mechanical ventilation. Monitor vital signs throughout the experiment.
-
Drug Preparation: Prepare a stock solution of L-640035 in a suitable vehicle. Prepare serial dilutions to administer a range of doses.
-
Administration: Administer L-640035 or vehicle intravenously via a cannulated vein.
-
Challenge: After a predetermined pretreatment time, administer an intravenous bolus of U-44069 to induce an increase in pulmonary resistance.
-
Measurement: Continuously measure pulmonary resistance and record the peak increase.
-
Data Analysis: Calculate the percentage inhibition of the U-44069-induced increase in pulmonary resistance for each dose of L-640035. Determine the ED50 value.
dot
Caption: Workflow for in vivo evaluation of L-640035.
Protocol 2: Intraduodenal Administration in a Dog Model of Pulmonary Resistance
Objective: To assess the oral bioavailability and efficacy of L-640035.
Materials:
-
L-640035
-
Vehicle suitable for intraduodenal administration
-
Sodium arachidonate
-
Anesthetized dogs with a cannulated duodenum
-
Equipment for measuring pulmonary resistance
Procedure:
-
Animal Preparation: Anesthetize the dog and surgically place a cannula in the duodenum.
-
Drug Preparation: Prepare a suspension or solution of L-640035 in a suitable vehicle for intraduodenal delivery.
-
Administration: Administer L-640035 or vehicle directly into the duodenum via the cannula.
-
Challenge: At various time points after administration, administer an intravenous bolus of sodium arachidonate to induce an increase in pulmonary resistance.
-
Measurement: Continuously measure pulmonary resistance and record the peak increase.
-
Data Analysis: Determine the onset and duration of action of L-640035 by calculating the inhibition of the arachidonate-induced response over time.
Section 3: Overview of Leukotriene B4 (LTB4) Signaling
While L-640035 is not an LTB4 receptor antagonist, understanding the LTB4 pathway is crucial for studying inflammation. Leukotriene B4 is a potent lipid mediator of inflammation, primarily involved in the recruitment and activation of leukocytes.
LTB4 is synthesized from arachidonic acid by the 5-lipoxygenase pathway. It exerts its effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. BLT1 is predominantly expressed on leukocytes, such as neutrophils, and mediates chemotaxis and inflammatory responses. The binding of LTB4 to BLT1 activates signaling cascades involving phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events ultimately result in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species.
dot
Caption: Overview of the Leukotriene B4 (LTB4) signaling pathway.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of the inhibitory effect of a thromboxane A2 antagonist (L-640,035) on arterial thrombosis formation in rabbit by the angiotensin converting enzyme inhibitor enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing L-640035 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035 is a potent and selective antagonist of contractile prostanoid receptors, specifically targeting the thromboxane A2 (TP), prostaglandin D2 (DP), and prostaglandin F2α (FP) receptors.[1][2] Its utility in in vitro studies necessitates the accurate and reproducible preparation of stock solutions for consistent experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like L-640035 for use in cell culture. However, it is crucial to maintain a low final concentration of DMSO in the culture medium, as it can have cytotoxic effects.[3][4] Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%; however, primary cells are often more sensitive. A final DMSO concentration of 0.1% is generally considered safe for most cell culture applications.
This document provides detailed protocols for the preparation, storage, and application of L-640035 stock solutions in a research setting.
Quantitative Data Summary
For ease of use, the following tables summarize the key quantitative data required for the preparation of L-640035 stock solutions.
Table 1: Properties of L-640035
| Property | Value | Source |
| Molecular Weight | 274.3 g/mol | PubChem |
| CAS Number | 77174-74-6 | PubChem |
| Chemical Formula | C15H14O3S | PubChem |
Table 2: Solubility of L-640035
| Solvent | Solubility | Notes |
| DMSO | ≥10 mg/mL | Based on supplier data for similar compounds. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Not a suitable solvent. |
Table 3: Recommended Concentrations for Cell Culture Applications
| Solution | Concentration | Notes |
| Stock Solution | 10 mM in 100% DMSO | Recommended for long-term storage and serial dilutions. |
| Working Concentration | 1-100 µM | The optimal concentration should be determined experimentally for each cell line and assay. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Experimental Protocols
Materials
-
L-640035 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, nuclease-free water, cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM L-640035 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of L-640035 in DMSO.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the L-640035 powder and DMSO to come to room temperature.
-
Weighing: Carefully weigh out a precise amount of L-640035 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.743 mg of L-640035.
-
Dissolution: Transfer the weighed L-640035 powder into a sterile amber microcentrifuge tube. Add the calculated volume of sterile, cell culture grade DMSO. For 2.743 mg of L-640035, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the L-640035 is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber cryovials. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the primary DMSO stock solution to a final working concentration in your complete cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM L-640035 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform an intermediate dilution in sterile, serum-free medium or PBS. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of serum-free medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final L-640035 concentration of 10 µM, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the medium containing L-640035 by inverting the tube or flask several times.
-
Application: Use the freshly prepared working solution to treat your cells.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the L-640035-treated cultures.
-
Aseptic Technique: Maintain sterile technique throughout the entire procedure to prevent contamination of your cell cultures.
-
Solubility Check: After preparing the stock solution, visually inspect for any undissolved particles. If present, continue vortexing or gentle warming.
-
Material Compatibility: Ensure that all plasticware used is compatible with DMSO. Polystyrene can be affected by high concentrations of DMSO. Polypropylene is a safer alternative.
Visualization of Key Concepts
L-640035 Stock Solution Preparation Workflow
Caption: Workflow for preparing L-640035 stock and working solutions.
Simplified Prostanoid Receptor Antagonism by L-640035
Caption: L-640035 blocks prostanoid-induced signaling.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols for L-640035 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035 is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. It effectively inhibits platelet aggregation induced by agonists that rely on the TXA2 pathway, such as arachidonic acid, collagen, and the endoperoxide analog U-44069.[1] These application notes provide detailed information on the dosage and concentration of L-640035 for use in both in vitro and in vivo platelet aggregation assays.
Mechanism of Action
Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Thromboxane A2 is a potent vasoconstrictor and platelet agonist. L-640035 exerts its antiplatelet effect by competitively blocking the TXA2/PGH2 receptor, thereby preventing downstream signaling that leads to platelet activation, granule release, and aggregation.[1] Its selectivity is highlighted by its lack of inhibition on ADP-induced platelet aggregation.[1]
Data Presentation
In Vivo Dosage of L-640035
The following table summarizes the effective dosages of L-640035 used in animal models to inhibit platelet aggregation.
| Animal Model | Dosage | Route of Administration | Agonist | Effect | Reference |
| Guinea Pig | 1 and 3 mg/kg | Intravenous (i.v.) | U-44069 | Inhibition of platelet aggregation | [1] |
| Rabbit | 1 and 3 mg/kg | Intravenous (i.v.) | Electrical Stimulation | Significantly reduced platelet accumulation | [1] |
In Vitro Efficacy of L-640035
| Agonist | Effect of L-640035 | Reference |
| Arachidonic Acid | Significant inhibition | [1] |
| Collagen | Significant inhibition | [1] |
| U-44069 (prostaglandin endoperoxide analog) | Significant inhibition | [1] |
| ADP | No significant inhibition | [1] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general procedure for assessing the effect of L-640035 on platelet aggregation in human platelet-rich plasma (PRP) using LTA.
1. Materials and Reagents:
-
L-640035
-
Agonists: Arachidonic acid, Collagen, U-44069, ADP
-
Human whole blood
-
3.8% Sodium Citrate (anticoagulant)
-
Saline or appropriate buffer
-
Platelet Aggregometer (e.g., PAP-4 Aggregometer)
-
Centrifuge
-
Pipettes and tips
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
The platelet count in the PRP should be adjusted if necessary by diluting with PPP.
3. L-640035 Preparation:
-
Prepare a stock solution of L-640035 in an appropriate solvent (e.g., DMSO or ethanol) and then make serial dilutions in saline or buffer to achieve the desired final concentrations for the assay.
4. Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of L-640035 or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the agonist (e.g., arachidonic acid, collagen, or U-44069) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.
5. Data Analysis:
-
The percentage of platelet aggregation is determined by the change in light transmission.
-
Construct concentration-response curves to evaluate the inhibitory effect of L-640035.
In Vivo Platelet Aggregation Model (Guinea Pig)
This protocol provides a general framework for studying the effects of L-640035 on platelet aggregation in vivo.
1. Animal Preparation:
-
Use healthy guinea pigs of a specified weight range.
-
Anesthetize the animals according to approved institutional protocols.
-
Catheterize the jugular vein for intravenous administration of L-640035 and the carotid artery for blood sampling if required.
2. L-640035 Administration:
-
Administer L-640035 intravenously at the desired dosages (e.g., 1 and 3 mg/kg).
3. Induction and Measurement of Platelet Aggregation:
-
Induce platelet aggregation using an intravenous injection of an agonist such as U-44069.
-
Monitor platelet aggregation. One established method involves labeling platelets with a radioactive tracer (e.g., ¹¹¹In) and monitoring their accumulation in the pulmonary microvasculature using external probes. An increase in the lung-to-abdominal radiation ratio indicates platelet aggregation.
4. Data Analysis:
-
Compare the extent of platelet aggregation in animals treated with L-640035 to that in control animals.
-
Calculate the percentage of inhibition of platelet aggregation at different doses of L-640035.
Mandatory Visualizations
Caption: Signaling pathway of L-640035 action.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Logical relationship of L-640035's function.
References
Application Notes and Protocols for Light Transmission Aggregometry using L-640035
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[1] This technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[2] These application notes provide a detailed protocol for utilizing LTA to characterize the inhibitory effects of L-640035, a selective antagonist of the thromboxane A2 (TXA2) receptor.[3] By blocking the TXA2 receptor, L-640035 is expected to inhibit platelet aggregation induced by agonists that rely on the thromboxane pathway.[3]
Mechanism of Action of L-640035
L-640035 is a potent and selective antagonist of the platelet thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[3] In the process of hemostasis, various agonists such as collagen and arachidonic acid stimulate the production of TXA2 in platelets. TXA2 then binds to its G-protein coupled receptor on the platelet surface, initiating a signaling cascade that leads to platelet activation, granule secretion, and aggregation.[4][5] By competitively binding to this receptor, L-640035 prevents the downstream signaling of TXA2, thereby inhibiting platelet aggregation.[3]
Quantitative Data Summary
The following table summarizes the expected inhibitory profile of L-640035 in Light Transmission Aggregometry assays based on available literature.
| Agonist | Expected Effect of L-640035 | Notes |
| Arachidonic Acid | Significant Inhibition | Arachidonic acid is a precursor for TXA2 synthesis.[3] |
| Collagen | Significant Inhibition | Collagen-induced aggregation is partially dependent on TXA2 formation.[3] |
| U44069 (prostaglandin endoperoxide analog) | Significant Inhibition | U44069 is a direct agonist of the TXA2 receptor.[3] |
| Adenosine Diphosphate (ADP) | No Significant Inhibition | ADP-induced aggregation is primarily mediated by P2Y1 and P2Y12 receptors.[3] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[6]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[6] Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components.[6] Collect the supernatant, which is the PPP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 200-300 x 10^9/L) by diluting with autologous PPP.
Light Transmission Aggregometry Protocol
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set the light transmission to 100%.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar. Place it in the aggregometer and set the light transmission to 0%.
-
-
Incubation with L-640035 or Vehicle:
-
In a fresh cuvette containing PRP and a stir bar, add a small volume of L-640035 (dissolved in an appropriate solvent, e.g., DMSO) to achieve the desired final concentration.
-
In a control cuvette, add the same volume of the vehicle (e.g., DMSO).
-
Incubate the cuvettes at 37°C for a predetermined time (e.g., 5-15 minutes) to allow for the inhibitor to interact with the platelets.
-
-
Initiation of Aggregation:
-
Place the incubated cuvette into the aggregometer and start recording.
-
Add a small volume of the chosen agonist (e.g., arachidonic acid, collagen, or U44069) to the cuvette to initiate platelet aggregation.
-
-
Data Acquisition: Record the change in light transmission for a set period (typically 5-10 minutes). The instrument's software will generate an aggregation curve.
-
Analysis: The primary endpoint is the maximum percentage of aggregation. The inhibitory effect of L-640035 is calculated relative to the vehicle control.
Visualizations
Thromboxane A2 Signaling Pathway in Platelets
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-640035.
Experimental Workflow for LTA with L-640035
Caption: Experimental workflow for assessing L-640035 efficacy using LTA.
References
- 1. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Analyzed by Light Transmission Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostanoid-mediated platelet aggregation in vivo and in vitro by 3-hydroxymethyl-dibenzo(b,f)thiepin 5,5-dioxide (L-640,035) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregation induced in vitro by rabbit plasma clot-associated thrombin, and its inhibition by thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous L-640035 Administration in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of L-640035 in canine models, focusing on its activity as a prostanoid antagonist. The included protocols are based on published data and established methodologies in veterinary pharmacology.
Introduction
L-640035 (3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide) is a selective antagonist of contractile prostanoids.[1][2] In canine models, it has been demonstrated to be effective in inhibiting pulmonary smooth muscle contraction induced by prostanoid agonists. This document outlines the quantitative data from these studies, detailed experimental protocols for intravenous administration, and the underlying signaling pathway of its mechanism of action.
Data Presentation
The following tables summarize the quantitative efficacy of intravenously administered L-640035 in canine models.
Table 1: Efficacy of Intravenous L-640035 in Inhibiting Agonist-Induced Increases in Pulmonary Resistance in Dogs
| Agonist | L-640035 Intravenous ED₅₀ (mg/kg) | Notes |
| U-44069 (Thromboxane A₂ mimetic) | 0.85 | Significant inhibition observed.[1][2] |
| Histamine | > 30 | No significant inhibition observed.[1][2] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of intravenous L-640035 on pulmonary resistance in anesthetized canine models.
Protocol 1: Evaluation of L-640035 Against U-44069-Induced Bronchoconstriction in Anesthetized Dogs
1. Animal Model:
-
Species: Beagle dogs
-
Number: Minimum of 6 animals per group for statistical significance.
-
Health Status: Healthy, purpose-bred animals, confirmed by a veterinarian.
2. Anesthesia and Surgical Preparation:
-
Pre-medication: Acepromazine (0.05 mg/kg, IM) and methadone (0.5 mg/kg, IM) can be used for sedation.
-
Induction: Anesthesia is induced with propofol administered intravenously to effect.
-
Maintenance: Anesthesia is maintained with isoflurane in oxygen, delivered via a cuffed endotracheal tube. Mechanical ventilation is employed to maintain normocapnia (end-tidal CO₂ between 35-45 mmHg).
-
Catheterization: A catheter is placed in a cephalic vein for intravenous administration of L-640035 and U-44069. An arterial catheter is placed in a femoral or dorsal pedal artery for blood pressure monitoring and blood gas analysis.
3. Measurement of Pulmonary Resistance:
-
Pulmonary resistance is measured using a pneumotachograph connected to the endotracheal tube to measure airflow, and an esophageal balloon catheter to measure transpulmonary pressure.
-
The signals from the pneumotachograph and pressure transducer are fed into a respiratory mechanics analyzer to calculate pulmonary resistance.
4. Drug Formulation and Administration:
-
L-640035 Formulation: L-640035 is dissolved in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and water. The final concentration should be prepared to allow for an appropriate injection volume (e.g., 1 ml/kg).
-
U-44069 Formulation: U-44069 is dissolved in saline to the desired concentration.
-
Administration:
-
A baseline pulmonary resistance measurement is established.
-
L-640035 or vehicle is administered as an intravenous bolus.
-
After a short equilibration period (e.g., 5 minutes), a bolus of U-44069 is administered intravenously to induce bronchoconstriction.
-
Pulmonary resistance is continuously monitored, and the peak increase is recorded.
-
A dose-response curve for L-640035 is generated by testing a range of doses.
-
5. Data Analysis:
-
The percentage inhibition of the U-44069-induced increase in pulmonary resistance is calculated for each dose of L-640035.
-
The ED₅₀ (the dose of L-640035 that causes 50% inhibition) is determined by non-linear regression analysis of the dose-response data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of L-640035 and the experimental workflow.
Caption: Mechanism of action of L-640035 as a prostanoid antagonist.
Caption: Experimental workflow for evaluating L-640035 in canine models.
References
- 1. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of thromboxane and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraduodenal Delivery of L-640035 in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640035 is a novel and selective antagonist of contractile prostanoids, demonstrating efficacy in preclinical models of bronchoconstriction. Intraduodenal (ID) administration is a key route for evaluating the oral bioavailability and efficacy of compounds that may be subject to degradation in the gastric environment or require targeted delivery to the small intestine. These application notes provide detailed protocols and data for the intraduodenal delivery of L-640035 in research animals, with a focus on canine models.
Data Presentation
Pharmacodynamic Data: Inhibition of Bronchoconstriction in Dogs
The following table summarizes the pharmacodynamic effect of intraduodenally administered L-640035 on induced bronchoconstriction in dogs.
| Animal Model | Agonist | L-640035 Dose (mg/kg, ID) | Effect | Duration of Action |
| Dog | Sodium Arachidonate (3 mg/kg, i.v.) | 3 | Significant inhibition of increases in pulmonary resistance | > 255 minutes[1][2] |
| Dog | Sodium Arachidonate (3 mg/kg, i.v.) | 10 | Significant inhibition of increases in pulmonary resistance | > 255 minutes[1][2] |
Pharmacokinetic Data
| Animal Model | Dose (mg/kg, ID) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Dog | e.g., 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dog | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Formulation of L-640035 for Intraduodenal Administration
L-640035 is a poorly water-soluble compound. A suitable vehicle is required to ensure its dissolution and absorption in the duodenum. The following is a general protocol for preparing a vehicle for such compounds.
Materials:
-
L-640035 powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
Procedure:
-
Determine the desired concentration of L-640035 for dosing.
-
Prepare a co-solvent system. A common ratio is 40% PEG 400, 10% PG, and 50% sterile water.
-
Slowly add the L-640035 powder to the co-solvent system while vortexing or sonicating to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
Surgical Protocol for Chronic Intraduodenal Catheter Placement in Dogs
This protocol describes a method for the surgical placement of a chronic indwelling catheter in the duodenum of dogs for repeated administration of test compounds. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Pre-operative Care:
-
Fast the dog for 12 hours prior to surgery, with water available ad libitum.
-
Administer a broad-spectrum antibiotic pre-operatively as a prophylactic measure.
-
Induce general anesthesia and maintain with an appropriate inhalant anesthetic.
Surgical Procedure:
-
Place the dog in dorsal recumbency and surgically prepare the abdominal area.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently locate the duodenum, the proximal section of the small intestine.
-
Create a small stab incision through the antimesenteric wall of the duodenum using a sterile scalpel blade.
-
Insert a biocompatible catheter (e.g., silicone or polyurethane) into the lumen of the duodenum.
-
Secure the catheter in place using a purse-string suture around the insertion site.
-
Create a subcutaneous tunnel from the abdominal incision site to an exit point on the dog's back, between the shoulder blades.
-
Exteriorize the catheter through the dorsal exit site.
-
Close the abdominal incision in layers.
-
Secure the exteriorized portion of the catheter to the skin using sutures and a protective jacket or harness to prevent dislodgement.
Post-operative Care:
-
Provide appropriate analgesic care for several days post-surgery.
-
Monitor the animal for any signs of pain, infection, or discomfort.
-
Flush the catheter daily with sterile saline to maintain patency.
-
Allow for a recovery period of at least one week before initiating any experimental procedures.
Intraduodenal Administration of L-640035
Procedure:
-
Gently restrain the conscious dog.
-
Aseptically connect a syringe containing the prepared L-640035 formulation to the exteriorized duodenal catheter.
-
Slowly infuse the formulation over a predetermined period (e.g., 5-10 minutes) to avoid any discomfort or reflux.
-
Following administration, flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.
-
Observe the animal for any adverse reactions during and after administration.
Mandatory Visualizations
Signaling Pathway of Contractile Prostanoids
Caption: Signaling pathway of contractile prostanoids leading to bronchoconstriction.
Experimental Workflow for Intraduodenal Delivery
Caption: Experimental workflow for intraduodenal delivery of L-640035.
References
- 1. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking U46619-Induced Platelet Aggregation with L-640035
For Researchers, Scientists, and Drug Development Professionals
Introduction
U46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent thromboxane A2 (TxA2) mimetic. It is widely utilized in research to induce platelet aggregation and vasoconstriction, thereby serving as a critical tool in the study of hemostasis, thrombosis, and cardiovascular diseases.[1][2] U46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor on the surface of platelets.[1] This activation triggers a signaling cascade that leads to platelet shape change, degranulation, and aggregation, key events in thrombus formation.
L-640035 is a selective and potent antagonist of the thromboxane A2/prostaglandin endoperoxide receptor.[1] By competitively blocking the TP receptor, L-640035 effectively inhibits platelet aggregation induced by TxA2 and its mimetics, such as U46619.[1] This property makes L-640035 a valuable pharmacological tool for investigating the physiological and pathological roles of the TxA2 pathway and for the development of novel antiplatelet therapies.
These application notes provide detailed protocols for utilizing L-640035 to block U46619-induced platelet aggregation in vitro.
Data Presentation
Table 1: Summary of Quantitative Data for L-640035 Inhibition of U46619-Induced Platelet Aggregation
| Parameter | Agonist | Inhibitor | Test System | IC50 Value (µM) | Reference |
| Platelet Aggregation | U44069* | L-640035 | Human Platelets (in vitro) | ~ 0.1 - 1.0 (Estimated) | [1] |
*Note: U44069 is another commonly used thromboxane A2 mimetic that acts on the same TP receptor as U46619. The IC50 value is an estimation based on the qualitative description of L-640035 as a potent inhibitor in the cited literature, as a precise value for U46619 was not available in the searched sources.[1]
Signaling Pathways and Experimental Workflow
U46619-Induced Platelet Aggregation Signaling Pathway
Caption: U46619 signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Inhibition Assay
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Protocols
Materials and Reagents
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate.
-
U46619 (Thromboxane A2 analog): Stock solution prepared in a suitable solvent (e.g., ethanol or DMSO) and diluted to working concentrations in saline.
-
L-640035 (TP receptor antagonist): Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to working concentrations.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Platelet-Poor Plasma (PPP): To be prepared from the donor's blood.
-
Light Transmission Aggregometer: With cuvettes and stir bars.
-
Pipettes and tips.
-
Centrifuge.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP at the top.
-
PRP Isolation: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (1500-2000 x g) for 15 minutes at room temperature to pellet the remaining platelets and cells.
-
PPP Isolation: Carefully collect the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer it to a new tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
Protocol 2: U46619-Induced Platelet Aggregation Assay
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Sample Preparation: Pipette 450 µL of PRP into an aggregometer cuvette containing a small magnetic stir bar.
-
Baseline Calibration: Place a cuvette with PRP into the sample well to set the 0% aggregation baseline. Place a cuvette with 450 µL of PPP to set the 100% aggregation baseline.
-
Equilibration: Place the cuvette with PRP into the heating block of the aggregometer and allow it to equilibrate at 37°C for at least 5 minutes with stirring.
-
Agonist Addition: Add a specific volume of U46619 solution to the PRP to achieve the desired final concentration (e.g., 1 µM) to induce platelet aggregation.
-
Data Recording: Immediately start recording the change in light transmission for a set period, typically 5-10 minutes.
Protocol 3: Inhibition of U46619-Induced Platelet Aggregation by L-640035
-
Instrument and Sample Preparation: Follow steps 1 and 2 from Protocol 2.
-
Baseline Calibration: Calibrate the aggregometer as described in step 3 of Protocol 2.
-
Inhibitor Incubation:
-
Add a small volume (e.g., 5 µL) of the desired concentration of L-640035 solution or vehicle (solvent control) to the PRP in the cuvette.
-
Incubate the PRP with L-640035 or vehicle for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring to allow for receptor binding.
-
-
Induction of Aggregation: After the incubation period, add the U46619 solution to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission as described in step 6 of Protocol 2.
-
Dose-Response Curve: To determine the IC50 value of L-640035, perform the assay with a range of L-640035 concentrations and a fixed concentration of U46619. Plot the percentage of inhibition against the logarithm of the L-640035 concentration.
Troubleshooting and Considerations
-
Platelet Activation: Handle platelets gently to avoid premature activation. Use wide-bore pipette tips and avoid vigorous vortexing.
-
Temperature: Maintain all platelet preparations and assays at room temperature or 37°C as specified, as temperature fluctuations can affect platelet function.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is advisable to use pooled PRP from multiple donors or to test on individual donors and report the variability.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve L-640035 and U46619 is low (typically <0.5%) and does not affect platelet aggregation. Always include a vehicle control.
-
Time Sensitivity: Platelets have a limited viability in vitro. It is recommended to perform aggregation studies within 4 hours of blood collection.
By following these protocols, researchers can effectively utilize L-640035 as a tool to investigate the intricate mechanisms of U46619-induced platelet aggregation and to screen for novel antiplatelet agents targeting the thromboxane A2 pathway.
References
Application Notes and Protocols for TP Receptor Radioligand Binding Assays Featuring L-640035
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane A2 (TP) receptor, a G protein-coupled receptor, plays a crucial role in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Its involvement in pathological conditions such as thrombosis, asthma, and hypertension makes it a significant target for drug discovery. Radioligand binding assays are a fundamental tool for the characterization of ligands that interact with the TP receptor.
Data Presentation
The following table summarizes the binding affinities of known TP receptor antagonists for the human TP receptor, determined using radioligand binding assays. This table can be used as a reference for comparing the potency of novel compounds, such as L-640035, once experimental data is generated.
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) |
| L-640035 | N/A | N/A | Data not available | Data not available |
| SQ 29,548 | [³H]SQ 29,548 | Washed Platelets | 5.2 | - |
| SQ 29,548 | [³H]SQ 29,548 | Platelet Membranes | 7.3 | - |
| SQ 28,668 | [³H]SQ 29,548 | Washed Platelets | 32 | - |
| SQ 30,741 | [³H]SQ 29,548 | Washed Platelets | 28 | - |
| BM 13,177 | [³H]SQ 29,548 | Washed Platelets | 140 | - |
| ONO 3708 | [³H]U-46619 | Platelets | - | 38 |
| 13-APA | [³H]U-46619 | Platelets | - | 6200 |
Experimental Protocols
Protocol 1: Membrane Preparation from Platelets or Transfected Cells
This protocol describes the preparation of cell membranes enriched with TP receptors, suitable for use in radioligand binding assays.
Materials:
-
Human platelet-rich plasma or cultured cells expressing the TP receptor.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Protease inhibitor cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.
-
Bradford reagent or BCA protein assay kit.
Procedure:
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Storage: Discard the supernatant and resuspend the final membrane pellet in Sucrose Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Aliquoting and Freezing: Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for the TP Receptor
This protocol details the procedure for a competitive binding assay to determine the affinity of a test compound (e.g., L-640035) for the TP receptor using a radiolabeled antagonist, such as [³H]SQ-29548.
Materials:
-
TP receptor-containing membranes (from Protocol 1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]SQ-29548 (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: Unlabeled SQ-29548 or another high-affinity TP receptor antagonist at a high concentration (e.g., 10 µM).
-
Test compound: L-640035 or other compounds of interest at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay Buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay Buffer, radioligand, various concentrations of the test compound (L-640035), and membrane suspension.
-
-
Incubation: Add the assay components to the wells in the following order: Assay Buffer, test compound/non-specific control, radioligand, and finally the membrane suspension to initiate the binding reaction. The final assay volume is typically 250 µL. The concentration of [³H]SQ-29548 should be close to its Kd value (e.g., 1-5 nM). The amount of membrane protein per well should be optimized, typically in the range of 20-50 µg.
-
Equilibrium: Incubate the plate at room temperature (or 37°C, this should be optimized) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in ice-cold Assay Buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified TP receptor signaling pathway.
Troubleshooting & Optimization
L-640035 solubility in DMSO and other organic solvents.
Technical Support Center: L-640035
Welcome to the technical support center for L-640035. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of L-640035 in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with L-640035, particularly concerning its solubility.
Q1: What is L-640035 and what is its mechanism of action?
A1: L-640035 is a selective antagonist of contractile prostanoids.[1] It works by blocking the activity of prostanoid receptors, such as the thromboxane A2 (TP) receptor, thereby inhibiting the physiological responses induced by contractile prostanoids like prostaglandin endoperoxide analogues.[2]
Q2: I am having trouble dissolving L-640035. What should I do?
A2: If you are experiencing solubility issues with L-640035, consider the following troubleshooting steps:
-
Increase Sonication Time: Ensure the solution is adequately mixed by increasing the duration of sonication.
-
Gentle Warming: Briefly warm the solution at a controlled temperature (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Test Alternative Solvents: If the compound remains insoluble, it may be necessary to try a different solvent or a co-solvent system. Refer to the solubility data table below for guidance, though specific quantitative data for L-640035 is limited.
-
Use a Fresh Solvent Stock: Ensure that the solvent being used is anhydrous and not contaminated, as the presence of water can affect the solubility of many organic compounds.
Q3: Can I prepare a concentrated stock solution of L-640035 in an organic solvent for my cell-based assays?
A3: Yes, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.1%) to not affect the biological system.
Q4: How should I store my L-640035 stock solution?
A4: Stock solutions of L-640035 in organic solvents should be stored at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
L-640035 Solubility Data
| Solvent Name | Chemical Formula | General Solubility Characteristics for Organic Compounds |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | A polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds.[3][4] It is often used to prepare concentrated stock solutions. |
| Ethanol | C₂H₅OH | A polar protic solvent, miscible with water, and a good solvent for many organic compounds. |
| Methanol | CH₃OH | A polar protic solvent that is soluble in many organic solvents and is often used in chromatography.[5] |
| Acetonitrile | CH₃CN | A polar aprotic solvent used in organic synthesis and for extractions. It is miscible with water and many organic solvents.[6] |
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound like L-640035, which is initially dissolved in DMSO.[3][4][7]
1. Purpose: To determine the maximum concentration at which a compound remains in solution in an aqueous buffer after being introduced from a concentrated DMSO stock.
2. Materials:
-
L-640035
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
3. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of L-640035 in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the L-640035 stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate. Subsequently, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.[7]
-
Measurement of Precipitation: After incubation, measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a microplate reader. An increase in absorbance indicates precipitation.
-
Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance (precipitation) is observed compared to a blank control (DMSO and buffer without the compound).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the prostanoid receptor signaling pathway antagonized by L-640035 and a typical experimental workflow for assessing its activity.
Caption: Prostanoid (TP) Receptor Signaling Pathway Antagonized by L-640035.
Caption: Experimental Workflow for Assessing L-640035 Activity.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Compound Instability in Aqueous Solutions
Disclaimer: Initial searches for the specific compound "L-640035" did not yield any publicly available information regarding its chemical structure, properties, or handling guidelines. The following troubleshooting guide is a generalized resource for researchers, scientists, and drug development professionals facing instability issues with novel or poorly characterized compounds in aqueous solutions. The experimental protocols and data presented are illustrative examples and should be adapted based on the known properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my aqueous buffer. What are the likely causes and solutions?
A1: Precipitation is a common indicator of poor solubility. Several factors can contribute to this issue:
-
Concentration Exceeds Solubility Limit: The most straightforward cause is that the compound's concentration is higher than its intrinsic solubility in the aqueous buffer.
-
pH Effects: If your compound has ionizable groups, its solubility will be pH-dependent. The buffer's pH may be at or near the compound's isoelectric point, where it is least soluble.
-
"Crashing Out" from Organic Stock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or experimentation can reduce solubility.
-
Salt Effects: High salt concentrations in the buffer can sometimes decrease the solubility of a compound ("salting out").
Solutions to Precipitation:
-
Optimize Solvent System: Consider the use of co-solvents such as ethanol, PEG 400, or cyclodextrins in your aqueous buffer.
-
Adjust pH: If the compound's pKa is known or can be predicted, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
-
Modify Dilution Method: Instead of a single large dilution, try serial dilutions. Also, ensure rapid and thorough mixing upon dilution.
-
Temperature Control: Prepare and handle the solution at a controlled temperature where solubility is known to be higher.
Q2: I am observing a loss of compound activity over a short period in my aqueous solution. What could be the cause?
A2: A rapid loss of activity suggests chemical degradation. The primary culprits for degradation in aqueous solutions are:
-
Hydrolysis: Many functional groups (e.g., esters, amides, lactones) are susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Compounds with electron-rich moieties (e.g., phenols, thiols, aldehydes) can be sensitive to oxidation, which can be catalyzed by trace metal ions or exposure to air.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
Troubleshooting Degradation:
-
pH Stability Profile: Determine the compound's stability across a range of pH values to identify the optimal pH for storage and use.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Use of Additives: Consider adding antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) to the buffer to mitigate oxidation.
-
De-gas Buffers: To minimize oxidation, bubble an inert gas like nitrogen or argon through your buffers before use.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
This is often a downstream effect of compound instability.
Troubleshooting Workflow:
Optimizing L-640035 incubation time for maximum efficacy.
This technical support center provides guidance and troubleshooting for researchers utilizing L-640035, a potent antagonist of contractile prostanoids. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to optimize your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-640035?
A1: L-640035 is a novel and selective antagonist of contractile prostanoids. It functions by inhibiting the effects of various prostaglandins (PGs), such as the PG endoperoxide analogue U-44069, PGF2α, and PGD2, on smooth muscle contraction.[1][2] It is important to note that while initially miscategorized in some databases, L-640035 is not a leukotriene B4 receptor antagonist.
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Based on published data, the effective concentrations of L-640035 in vitro are in the micromolar range. A good starting point for dose-response experiments would be to test a range of concentrations from 0.1 µM to 10 µM.
Q3: How long should I incubate my cells or tissues with L-640035?
A3: The optimal incubation time for L-640035 has not been explicitly defined in the available literature and should be determined empirically for your specific experimental system. For some prostanoid receptor antagonists, a pre-incubation time of up to 2 hours may be necessary to reach a steady state.[3] A time-course experiment is recommended to determine the optimal incubation period for achieving maximal inhibition.
Q4: Is L-640035 stable in cell culture media?
A4: The stability of L-640035 in specific cell culture media has not been documented. As with many small molecules, prolonged incubation in media containing serum or other reactive components could lead to degradation. It is advisable to prepare fresh solutions of L-640035 for each experiment and minimize the time the compound spends in aqueous solutions before being added to the experimental system.
Q5: What are the known off-target effects of L-640035?
A5: L-640035 is considered a relatively selective antagonist of contractile prostanoids. It has been shown to have no significant effect on the dose-response curves of leukotriene D4 or histamine.[1][2] However, a small but statistically significant shift in the dose-response curve to 5-hydroxytryptamine (5-HT) has been observed.[1][2]
Troubleshooting Guide
Issue: I am not observing any inhibition of prostanoid-induced responses with L-640035.
-
Question: Is the concentration of L-640035 sufficient?
-
Answer: Ensure you are using a concentration range appropriate for the expected potency of L-640035. Based on its pA2 values, concentrations in the micromolar range should be effective. Consider performing a dose-response curve to determine the optimal inhibitory concentration in your system.
-
-
Question: Is the incubation time with L-640035 long enough?
-
Answer: The antagonist may require a sufficient pre-incubation period to bind to the receptor and exert its inhibitory effect. Try increasing the pre-incubation time with L-640035 before adding the prostanoid agonist. A time-course experiment (e.g., 15 min, 30 min, 60 min, 120 min pre-incubation) is recommended.
-
-
Question: Is the L-640035 solution properly prepared and stored?
-
Answer: L-640035 should be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. This stock solution should be stored at -20°C or -80°C. Working solutions should be prepared fresh for each experiment by diluting the stock in your assay buffer or culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue: The inhibitory effect of L-640035 is variable between experiments.
-
Question: Is the health and passage number of my cells consistent?
-
Answer: The expression of prostanoid receptors can vary with cell passage number and overall cell health. Ensure you are using cells within a consistent passage range and that they are healthy and actively proliferating at the time of the experiment.
-
-
Question: Is the timing of agonist and antagonist addition consistent?
-
Answer: Ensure that the pre-incubation time with L-640035 and the subsequent stimulation with the prostanoid agonist are kept consistent across all experiments to ensure reproducibility.
-
Experimental Protocols
Protocol: In Vitro Evaluation of L-640035 on Isolated Guinea-Pig Tracheal Chains
This protocol is a generalized procedure based on the methods described in the foundational study of L-640035.[1][2]
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution.
-
Cut the trachea into a spiral strip or a chain of rings.
-
Suspend the tracheal preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
L-640035 Incubation:
-
Prepare a stock solution of L-640035 in a suitable solvent (e.g., DMSO).
-
Add the desired concentration of L-640035 (or vehicle control) to the organ bath.
-
Incubate the tissue with L-640035 for a predetermined amount of time (e.g., 30-60 minutes). This incubation time should be optimized for your specific conditions.
-
-
Agonist Stimulation:
-
Generate a cumulative concentration-response curve to a contractile prostanoid agonist (e.g., U-44069, PGF2α).
-
Add increasing concentrations of the agonist to the organ bath at regular intervals and record the resulting contraction.
-
-
Data Analysis:
-
Measure the magnitude of the contraction at each agonist concentration.
-
Plot the concentration-response curves for the agonist in the presence and absence of L-640035.
-
Calculate the pA2 value to quantify the potency of L-640035 as a competitive antagonist.
-
Data Presentation
Table 1: In Vitro Potency of L-640035 and its Metabolite
| Compound | Agonist | Preparation | pA2 Value |
| L-640035 | U-44069 | Guinea-pig tracheal chain | 7.0 |
| PGF2α | Guinea-pig tracheal chain | 5.9 | |
| PGD2 | Guinea-pig tracheal chain | 6.5 | |
| L-636,499 | U-44069 | Guinea-pig tracheal chain | 6.0 |
| (Metabolite) | PGF2α | Guinea-pig tracheal chain | 6.0 |
Data from Jones et al., 1984.[1][2]
Table 2: In Vivo Efficacy of L-640035
| Species | Agonist | Route of Administration | ED50 Value |
| Guinea-pig | U-44069 | Intravenous | 0.16 mg/kg |
| Leukotriene D4 | Intravenous | 0.25 mg/kg | |
| 5-HT | Intravenous | 3.4 mg/kg | |
| Dog | U-44069 | Intravenous | 0.85 mg/kg |
Data from Jones et al., 1984.[1][2] Note: In dogs, L-640035 administered intraduodenally showed a duration of action greater than 255 minutes.[1][2]
Mandatory Visualization
Caption: Generalized signaling pathway for contractile prostanoids.
Caption: Workflow for optimizing L-640035 incubation time.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
L-640035 Technical Support Center: Investigating Off-Target Effects and Ensuring Experimental Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of L-640035. While L-640035 is primarily characterized as a potent antagonist of contractile prostanoids, thorough experimental design is crucial to validate its specific mechanism of action and rule out confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-640035?
L-640035, with the chemical name 3-hydroxymethyl-dibenzo [b,f] thiepin-5,5-dioxide, is a novel and relatively selective antagonist of contractile prostanoids.[1][2] It has been shown to inhibit pulmonary smooth muscle contraction induced by various prostanoid receptor agonists.
Q2: What are the known off-target effects of L-640035?
Studies have indicated that L-640035 has some activity at non-prostanoid receptors, although with lower potency. Specifically, it has been observed to cause a small but statistically significant shift in the dose-response curve for 5-hydroxytryptamine (5-HT), also known as serotonin.[1][2] It shows little to no antagonistic activity against leukotriene D4 or histamine at the concentrations tested.[1][2]
Q3: Why is it important to control for off-target effects when using L-640035?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in cell-based assays. | Off-target effects on other signaling pathways. | Perform a counterscreen against a panel of relevant receptors, especially serotonin receptors. Use a structurally unrelated prostanoid antagonist as a control to confirm that the observed effect is specific to prostanoid receptor blockade. |
| L-640035 shows activity in a system where prostanoid receptors are not highly expressed. | Potential interaction with a previously uncharacterized target. | Conduct broader profiling assays, such as receptor binding panels or unbiased proteomic approaches, to identify novel interacting partners. |
| Difficulty replicating in vivo results from in vitro data. | Differences in metabolism, bioavailability, or off-target engagement between in vitro and in vivo models. The main metabolite of L-640035, L-636,499, also shows activity.[1][2] | Characterize the pharmacokinetic and pharmacodynamic properties of L-640035 and its metabolites in the specific in vivo model. |
Quantitative Data Summary
The following tables summarize the known potency and selectivity of L-640035 and its primary metabolite, L-636,499.
Table 1: In Vitro Antagonist Potency of L-640035
| Agonist | pA2 Value | Reference |
| U-44069 (Prostaglandin endoperoxide analogue) | 7.0 | [1][2] |
| Prostaglandin D2 (PGD2) | 6.5 | [1][2] |
| Prostaglandin F2α (PGF2α) | 5.9 | [1][2] |
| 5-Hydroxytryptamine (5-HT) | 5.2 | [1][2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.
Table 2: In Vivo Inhibitory Activity of L-640035
| Species | Induced Bronchoconstrictor | ED50 (mg/kg, i.v.) | Reference |
| Guinea-pig | U-44069 | 0.16 | [1][2] |
| Guinea-pig | Leukotriene D4 | 0.25 | [1][2] |
| Guinea-pig | 5-HT | 3.4 | [1][2] |
| Guinea-pig | Histamine | > 10 | [1][2] |
| Dog | U-44069 | 0.85 | [1][2] |
| Dog | Histamine | > 30 | [1][2] |
ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Table 3: In Vitro Antagonist Potency of L-636,499 (Metabolite)
| Agonist | pA2 Value | Reference |
| U-44069 | 6.0 | [1][2] |
| Prostaglandin F2α (PGF2α) | 6.0 | [1][2] |
Experimental Protocols
Key Experiment: Assessing Off-Target Effects via Counterscreening
Objective: To determine the selectivity of L-640035 by evaluating its activity against a panel of off-target receptors.
Methodology:
-
Receptor Selection: Choose a panel of receptors for counterscreening based on known pharmacology, potential physiological relevance, and any unexpected experimental observations. For L-640035, this should include various serotonin (5-HT) receptor subtypes, leukotriene receptors, and histamine receptors.
-
Assay Format: Employ functional cellular assays or receptor binding assays for each selected target.
-
Functional Assays: Utilize cell lines endogenously or recombinantly expressing the receptor of interest. Stimulate the cells with a known agonist in the presence of varying concentrations of L-640035. Measure the downstream signaling response (e.g., calcium mobilization, cAMP accumulation, or reporter gene activation).
-
Binding Assays: Use cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand specific for the receptor of interest. Determine the ability of L-640035 to displace the labeled ligand.
-
-
Data Analysis: For functional assays, determine the IC50 value of L-640035 for each off-target receptor. For binding assays, calculate the Ki (inhibition constant).
-
Selectivity Calculation: Compare the potency of L-640035 at the on-target prostanoid receptors with its potency at the off-target receptors. A significant difference (typically >100-fold) indicates good selectivity.
Visualizations
Caption: L-640035 acts as an antagonist at prostanoid receptors, blocking downstream signaling.
Caption: Workflow for characterizing the selectivity profile of L-640035.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Addressing variability in results with L-640035.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-640035. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
1. What is L-640035 and what is its primary mechanism of action?
L-640035, with the chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a novel and relatively selective antagonist of contractile prostanoids. Its primary mechanism of action is the inhibition of smooth muscle contraction induced by various prostaglandins. It has been shown to be a potent antagonist of the thromboxane A2 (TP) receptor and also exhibits activity at the prostaglandin D2 (DP1) and prostaglandin F2α (FP) receptors.
2. I am observing significant variability in my dose-response curves with L-640035. What are the potential causes?
Variability in dose-response curves can stem from several factors:
-
Solubility Issues: L-640035 is sparingly soluble in aqueous solutions. Inadequate solubilization can lead to inconsistent concentrations in your assay. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your biological system.
-
Compound Stability: Prostanoid receptor antagonists can be sensitive to storage conditions. Ensure your stock solutions are stored properly, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists used to induce contraction can lead to receptor desensitization, resulting in a diminished response to the antagonist. It is recommended to use an agonist concentration at or near its EC50 value.
-
Off-Target Effects: At higher concentrations, L-640035 may exhibit off-target effects, leading to non-specific responses and variability in your data. It is crucial to establish a clear dose-response relationship and work within the selective concentration range.
-
Experimental System Variability: Differences in cell lines, tissue preparations (e.g., age and health of the animal), and experimental conditions (e.g., temperature, pH) can all contribute to variability. Maintaining consistent experimental parameters is critical.
3. My preparation of L-640035 is not producing the expected inhibitory effect. What should I check?
If you are not observing the expected antagonism, consider the following:
-
Confirm Agonist Activity: First, ensure that the agonist you are using to induce the response (e.g., U-44069, PGD2, PGF2α) is active and produces a consistent and reproducible contractile response in your system.
-
Verify L-640035 Concentration: Double-check your calculations for stock solution preparation and dilutions. Serial dilution errors can lead to significantly lower-than-expected final concentrations.
-
Pre-incubation Time: Ensure you are pre-incubating your cells or tissue with L-640035 for a sufficient amount of time to allow for receptor binding before adding the agonist. The optimal pre-incubation time may need to be determined empirically for your specific experimental setup.
-
Receptor Expression: Confirm that your chosen experimental model (e.g., cell line, tissue) expresses the target prostanoid receptors (TP, DP1, FP) at a sufficient level.
4. Can L-640035 be used in both in vitro and in vivo experiments?
Yes, L-640035 has been demonstrated to be active in both in vitro and in vivo settings. In vitro studies have shown its effects on isolated tissues like guinea pig tracheal chains. In vivo studies in guinea pigs and dogs have demonstrated its ability to inhibit pulmonary smooth muscle contraction when administered intravenously or intraduodenally.
Quantitative Data for L-640035
The following tables summarize the reported antagonist activity of L-640035 against various prostanoid receptor agonists in different experimental systems.
Table 1: In Vitro Antagonist Activity of L-640035 on Guinea Pig Trachea
| Agonist | Parameter | Value |
| U-44069 (TP Agonist) | pA2 | 7.0 |
| Prostaglandin D2 (PGD2) | pA2 | 6.5 |
| Prostaglandin F2α (PGF2α) | pA2 | 5.9 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve for an agonist.
Table 2: In Vivo Antagonist Activity of L-640035
| Species | Agonist | Route of Administration | ED50 |
| Guinea Pig | U-44069 | Intravenous | 0.16 mg/kg |
| Dog | U-44069 | Intravenous | 0.85 mg/kg |
ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Experimental Protocols
Detailed Methodology for In Vitro Guinea Pig Tracheal Ring Contraction Assay
This protocol describes a standard method for assessing the antagonist activity of L-640035 on the contraction of isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pig (300-400g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
L-640035
-
Prostanoid agonist (e.g., U-44069, PGD2, PGF2α)
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.[1]
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[1]
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
L-640035 Incubation:
-
Prepare a stock solution of L-640035 in DMSO.
-
Add the desired concentration of L-640035 (or vehicle control - DMSO) to the organ baths.
-
Incubate the tissues with L-640035 for a pre-determined period (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to the chosen prostanoid agonist (e.g., U-44069) by adding the agonist in a stepwise manner.
-
Record the isometric tension generated by the tracheal rings after each addition of the agonist.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum contraction induced by the agonist in the absence of L-640035.
-
Construct dose-response curves and determine the EC50 values for the agonist in the presence and absence of different concentrations of L-640035.
-
Calculate the pA2 value to quantify the antagonist potency of L-640035.
-
Visualizations
Caption: Simplified signaling pathways of PGD2 and Thromboxane A2 and the antagonistic action of L-640035.
Caption: Experimental workflow for the in vitro guinea pig tracheal ring contraction assay.
References
Technical Support Center: L-640035 Degradation and Interference
Important Notice: Information regarding the chemical structure, properties, and degradation of L-640035 is not publicly available. The following troubleshooting guide and FAQs are based on general principles of drug degradation and analytical interference. Specific guidance for L-640035 cannot be provided without detailed information about the compound.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for pharmaceutical compounds like L-640035?
A1: Typically, pharmaceutical compounds can degrade through several common pathways when exposed to various stress conditions. These include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups susceptible to hydrolysis include esters, amides, lactams, and imides.
-
Oxidation: Reaction with oxygen or other oxidizing agents. This can be initiated by exposure to air, light, or certain metal ions. Functional groups prone to oxidation include phenols, thiols, aldehydes, and amines.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex rearrangements, isomerizations, or cleavage of chemical bonds.
-
Thermal Degradation: Decomposition at elevated temperatures. The extent of degradation depends on the temperature and the duration of exposure.
Q2: How can I minimize the degradation of L-640035 during my experiments?
A2: To minimize degradation, it is crucial to understand the stability of L-640035. While specific information is unavailable, the following general precautions are recommended:
-
Storage: Store the compound in a cool, dark, and dry place. If the compound is known to be hygroscopic, store it in a desiccator. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature (e.g., 2-8 °C or -20 °C). The choice of solvent can also impact stability.
-
Experimental Conditions: Minimize the exposure of your samples to harsh conditions such as extreme pH, high temperatures, and direct light during the experiment.
Q3: What kind of analytical interference can be expected from degradation products?
A3: Degradation products can interfere with analytical measurements in several ways:
-
Chromatography: Degradation products may co-elute with the parent compound or other components of interest in chromatographic analyses (e.g., HPLC, GC), leading to inaccurate quantification.
-
Spectroscopy: Degradation products may have similar UV-Vis, fluorescence, or mass spectral properties to the parent compound, causing overlapping signals and affecting quantification.
-
Biological Assays: Degradation products may retain some biological activity, leading to an overestimation of the parent compound's effect. Conversely, they could inhibit the assay, leading to an underestimation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in assays. | Degradation of L-640035 in stock solutions or during the experiment. | Prepare fresh solutions for each experiment. Evaluate the stability of L-640035 in the experimental buffer and under the assay conditions (e.g., by analyzing samples at different time points). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see "Experimental Protocols" section) to intentionally generate degradation products. This will help in identifying the peaks and developing a stability-indicating analytical method that can separate the parent compound from its degradants. |
| Loss of compound potency over time. | Degradation of the active pharmaceutical ingredient (API). | Re-evaluate storage conditions. Perform a stability study on the stored material to determine its shelf-life under the current conditions. |
| Mass imbalance in stability studies. | Formation of non-chromophoric or volatile degradation products, or degradation products that are not eluted from the chromatographic column. | Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector to account for all components. Check for the possibility of precipitation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of L-640035 under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of L-640035 of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Workflow for Investigating L-640035 Degradation
Caption: Workflow for troubleshooting L-640035 degradation issues.
Signaling Pathway of Potential Interference
The following diagram illustrates how degradation products can interfere with a typical ligand-receptor binding assay.
Caption: Potential interference of degradation products in a binding assay.
Best practices for storing and handling L-640035.
Welcome to the technical support center for L-640035. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling L-640035, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-640035 and what is its primary mechanism of action?
A1: L-640035 is a selective antagonist of prostanoid receptors. Prostanoids are a class of lipid molecules that are involved in various physiological processes, including inflammation, pain, and smooth muscle contraction. As a prostanoid receptor antagonist, L-640035 works by blocking the binding of endogenous prostanoids to their receptors, thereby inhibiting the downstream signaling pathways that mediate their effects. This makes it a valuable tool for studying the role of prostanoids in various biological systems.
Q2: How should I store L-640035?
A2: Proper storage is crucial to maintain the stability and activity of L-640035. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a stock solution in an appropriate solvent can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: In what solvents is L-640035 soluble?
A3: L-640035 is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is likely to have limited solubility in aqueous solutions like phosphate-buffered saline (PBS). For cell-based assays, it is common practice to dissolve the compound in 100% DMSO to make a high-concentration stock solution and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity.
Storage and Handling Best Practices
Proper storage and handling of L-640035 are essential to ensure its stability, efficacy, and the safety of laboratory personnel.
Storage Recommendations:
| Condition | Form | Temperature | Duration | Notes |
| Long-term | Solid (powder) | -20°C | > 1 year | Protect from light and moisture. |
| Short-term | Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling L-640035.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, take care to avoid generating dust.
-
Solution Preparation: To prepare a stock solution, dissolve the compound in a suitable organic solvent like DMSO. For aqueous-based assays, dilute the stock solution into the aqueous buffer just before use. To avoid precipitation, it is advisable to add the stock solution to the aqueous buffer with gentle vortexing.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with L-640035.
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of L-640035 between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of L-640035. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect stock solutions from light. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Low or No Activity of L-640035
Problem: L-640035 is not showing the expected inhibitory effect in your assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Storage | Verify that L-640035 has been stored correctly according to the recommendations. |
| Low Receptor Expression | Confirm the expression of the target prostanoid receptor in your cell line using techniques like qPCR or western blotting. |
| Agonist Concentration | The concentration of the prostanoid agonist used to stimulate the cells may be too high, making it difficult for the antagonist to compete effectively. Perform an agonist dose-response curve to determine the EC80 concentration for your assay. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the inhibitory effect. Optimize the assay conditions to improve the signal-to-noise ratio. |
Experimental Protocols
Below are detailed methodologies for key experiments involving L-640035.
In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol describes a common method to assess the antagonist activity of L-640035 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target prostanoid receptor.
Materials:
-
Cells stably expressing the target prostanoid receptor
-
Cell culture medium
-
L-640035
-
Prostanoid agonist (e.g., PGE2, U-46619)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Methodology:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) for 1 hour at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of L-640035 (prepared in assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Inject the prostanoid agonist at its EC80 concentration into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of L-640035 is calculated as the percentage reduction in the agonist-induced response. Plot the percentage of inhibition against the concentration of L-640035 to determine the IC50 value.
Caption: Workflow for an in vitro functional assay to determine the IC50 of L-640035.
Signaling Pathway
L-640035 acts as a competitive antagonist at prostanoid receptors, which are G-protein coupled receptors (GPCRs). The binding of a prostanoid agonist to its receptor typically initiates a signaling cascade. L-640035 prevents this by occupying the receptor's binding site.
Caption: Simplified signaling pathway of a prostanoid receptor and the inhibitory action of L-640035.
Improving the signal-to-noise ratio in L-640035 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving the prostanoid antagonist, L-640035.
Frequently Asked Questions (FAQs)
Q1: What is L-640035 and what is its primary mechanism of action?
A1: L-640035, with the chemical name 3-(hydroxymethyl)dibenzo[b,f]thiepin-5,5-dioxide, is a novel and relatively selective antagonist of contractile prostanoids. It primarily acts by inhibiting the effects of various prostaglandins and thromboxane analogs on smooth muscle tissue, particularly in the pulmonary system.[1][2]
Q2: Which receptors does L-640035 show the highest affinity for?
A2: In vitro studies on guinea-pig tracheal chains have shown that L-640035 is a potent antagonist at the thromboxane A2 (TP) receptor, indicated by its high pA2 value against the TP receptor agonist U-44069. It also shows antagonism at the prostaglandin D2 (DP) and prostaglandin F2α (FP) receptors, though with slightly lower potency.[1][2]
Q3: Is L-640035 a competitive antagonist?
A3: Schild analysis suggests that for most contractile prostanoids, L-640035 does not act as a simple competitive antagonist. However, it does produce parallel shifts in the dose-response curves for several prostanoid agonists, indicating a more complex interaction.[1][2]
Q4: What are the common experimental models used to study L-640035?
A4: Common in vitro models include isolated guinea-pig tracheal chains to assess smooth muscle contraction. In vivo studies have been conducted in guinea pigs and dogs to evaluate its effects on pulmonary resistance.[1][2]
Q5: Are there any known off-target effects of L-640035?
A5: L-640035 shows a degree of selectivity for prostanoid receptors. It produces no significant shift in the dose-response curves for leukotriene D4 or histamine. However, a small but statistically significant antagonism has been observed for 5-hydroxytryptamine (5-HT).[1][2] Researchers should consider this potential off-target effect, especially at higher concentrations, as it could contribute to unexpected signal or noise.
Troubleshooting Guides
This section provides troubleshooting advice for common issues that can lead to a low signal-to-noise ratio in experiments using L-640035.
Issue 1: High Variability in Smooth Muscle Contraction Assays
Possible Causes & Solutions:
-
Inconsistent Tissue Preparation:
-
Problem: Variability in the size and preparation of tissue segments (e.g., guinea pig tracheal rings) can lead to inconsistent contractile responses.
-
Solution: Ensure tissue segments are of uniform size. Maintain a consistent tension on the tissue throughout the experiment. Allow for an adequate equilibration period (at least 60 minutes) before adding any compounds.
-
-
Fluctuations in Organ Bath Conditions:
-
Problem: Changes in temperature, pH, or aeration of the physiological salt solution can affect tissue viability and responsiveness.
-
Solution: Use a temperature-controlled water jacket to maintain a constant 37°C. Continuously bubble the solution with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
-
Compound Stability and Solubility:
-
Problem: L-640035, like many small molecules, may have limited solubility or stability in aqueous solutions, leading to inconsistent effective concentrations.
-
Solution: Prepare fresh stock solutions of L-640035 in a suitable solvent (e.g., DMSO) for each experiment. When diluting into the aqueous buffer, ensure thorough mixing and avoid precipitation. Perform serial dilutions to achieve the desired final concentrations.
-
Issue 2: Low Signal or Poor Antagonist Effect
Possible Causes & Solutions:
-
Suboptimal Agonist Concentration:
-
Problem: The concentration of the prostanoid agonist used to induce contraction may be too high, making it difficult to observe a significant antagonist effect from L-640035.
-
Solution: Perform a dose-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response). Use an agonist concentration around the EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window for observing inhibition.
-
-
Receptor Desensitization:
-
Problem: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization, resulting in a diminished response over time.
-
Solution: Limit the exposure time of the tissue to the agonist. Ensure adequate washout periods between agonist additions to allow the receptors to recover.
-
-
Incorrect Incubation Time with L-640035:
-
Problem: Insufficient pre-incubation with L-640035 may not allow enough time for the antagonist to bind to the receptors.
-
Solution: Pre-incubate the tissue with L-640035 for a sufficient period (e.g., 20-30 minutes) before adding the agonist to ensure equilibrium is reached.
-
Issue 3: High Background Noise in the Recording System
Possible Causes & Solutions:
-
Electrical Interference:
-
Problem: Electrical equipment in the vicinity of the organ bath setup can introduce noise into the force transducer recordings.
-
Solution: Ensure all equipment is properly grounded. Shield the setup from sources of electromagnetic interference.
-
-
Mechanical Vibrations:
-
Problem: Vibrations from the building or other equipment can be transmitted to the force transducer, creating noise.
-
Solution: Place the organ bath setup on an anti-vibration table.
-
-
Air Bubbles:
-
Problem: Air bubbles in the organ bath can interfere with the tissue and the recording equipment.
-
Solution: Ensure the aeration tube is positioned so that bubbles do not directly contact the tissue or the transducer hook.
-
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of L-640035.
Table 1: In Vitro Antagonist Activity of L-640035 on Guinea-Pig Tracheal Chains
| Agonist | Receptor Target | L-640035 pA2 Value |
| U-44069 (PG Endoperoxide Analogue) | TP | 7.0 |
| Prostaglandin D2 (PGD2) | DP | 6.5 |
| Prostaglandin F2α (PGF2α) | FP | 5.9 |
| 5-Hydroxytryptamine (5-HT) | 5-HT | 5.2 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.[1][2]
Table 2: In Vivo Inhibitory Activity of L-640035
| Species | Agonist | Measured Effect | L-640035 ED50 (mg/kg, i.v.) |
| Guinea-pig | U-44069 | Increased Pulmonary Resistance | 0.16 |
| Guinea-pig | Leukotriene D4 | Increased Pulmonary Resistance | 0.25 |
| Guinea-pig | 5-HT | Increased Pulmonary Resistance | 3.4 |
| Dog | U-44069 | Increased Pulmonary Resistance | 0.85 |
ED50 is the dose of a drug that produces 50% of its maximum response or effect.[1][2]
Experimental Protocols
Protocol 1: Guinea-Pig Trachea Contraction Assay
Objective: To determine the antagonist effect of L-640035 on prostanoid-induced smooth muscle contraction in isolated guinea-pig trachea.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
L-640035
-
Prostanoid agonist (e.g., U-44069, PGD2, PGF2α)
-
Organ bath system with force-displacement transducers
-
95% O2 / 5% CO2 gas mixture
Methodology:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 cartilage segments width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, obtain a cumulative concentration-response curve for the chosen prostanoid agonist.
-
Wash the tissues thoroughly and allow them to return to baseline tension.
-
Pre-incubate the tissues with L-640035 (at a single concentration or multiple concentrations in different baths) for 30 minutes.
-
In the presence of L-640035, repeat the cumulative concentration-response curve for the prostanoid agonist.
-
Analyze the data to determine the shift in the agonist dose-response curve caused by L-640035 and calculate the pA2 value.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-640035 for a specific prostanoid receptor (e.g., TP receptor).
Materials:
-
Cell membranes expressing the target prostanoid receptor
-
Radiolabeled ligand for the target receptor (e.g., [3H]-U-46619 for the TP receptor)
-
L-640035
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Prepare a series of dilutions of L-640035.
-
In a microplate, add the binding buffer, a fixed concentration of the radiolabeled ligand, the cell membranes, and the different concentrations of L-640035.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in a separate set of wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of L-640035.
-
Calculate the IC50 value (the concentration of L-640035 that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Flux Assay
Objective: To assess the ability of L-640035 to inhibit prostanoid-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the target prostanoid receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
L-640035
-
Prostanoid agonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Methodology:
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with different concentrations of L-640035 for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the prostanoid agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response after agonist addition.
-
Plot the response against the concentration of L-640035 to determine its IC50 for inhibiting the calcium flux.
Visualizations
Caption: Workflow for a typical organ bath experiment to assess the antagonist activity of L-640035.
Caption: Simplified signaling pathway for prostanoid-induced smooth muscle contraction and the inhibitory action of L-640035.
References
Dealing with low potency of L-640035 in specific cell lines.
Welcome to the technical support center for L-640035. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this prostanoid antagonist, particularly concerning issues of low potency in cell-based assays.
Troubleshooting Guide: Dealing with Low Potency of L-640035
Observing lower-than-expected potency of L-640035 in your cell-based experiments can be frustrating. This guide provides a systematic approach to identifying and resolving the potential causes.
Q1: My L-640035 is showing weak or no activity in my cell line. Where should I start troubleshooting?
A1: Low potency can stem from issues with the compound itself, the experimental setup, or the specific biology of your cell line. We recommend a stepwise approach to diagnose the problem.
Diagram: Troubleshooting Workflow for Low Compound Potency
Caption: A step-by-step workflow to diagnose the cause of low L-640035 potency.
Step 1: Verify Compound Integrity and Handling
-
Purity and Identity: If possible, confirm the purity and identity of your L-640035 stock using analytical methods like HPLC or mass spectrometry.
-
Solubility: L-640035 is typically soluble in DMSO. Ensure the compound is fully dissolved in your stock solution before diluting it into your aqueous cell culture medium. Observe for any precipitation after dilution. High final DMSO concentrations can be toxic to cells; aim for ≤0.5%.
-
Storage and Stability: Store L-640035 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. The stability of the compound in your specific culture medium over the duration of your experiment should be considered.
Step 2: Review Experimental Protocol
-
Concentration Range: Are you using a sufficient concentration range? L-640035's potency can vary depending on the target receptor and cell type. We recommend a broad concentration-response curve (e.g., 1 nM to 100 µM) in initial experiments.
-
Incubation Time: Is the pre-incubation time with L-640035 before adding the agonist sufficient for it to bind to the receptor? For antagonists, a pre-incubation of 15-30 minutes is typical, but this may need optimization.
-
Agonist Concentration: When testing antagonist activity, the concentration of the agonist used is critical. An EC80 (the concentration that gives 80% of the maximal response) is often recommended to provide a sufficient window for observing inhibition.
Step 3: Investigate Cell Line-Specific Factors
-
Target Receptor Expression: The most common reason for low potency is low or absent expression of the target prostanoid receptors (TP, FP, or DP) in your chosen cell line.
-
Action: Verify the expression of the target receptor mRNA and protein levels using RT-qPCR and Western blot, respectively.
-
-
Receptor Subtype and Splice Variants: L-640035 is an antagonist of TP, FP, and DP receptors. Different cell lines may express different subtypes or splice variants of these receptors, which could have varying affinities for the compound.[1]
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including changes in receptor expression and signaling pathways.
Q2: How do I confirm my chosen cell line is appropriate for studying L-640035?
A2: The ideal cell line will have robust expression of the target prostanoid receptor (TP, FP, or DP).
-
Recombinant Cell Lines: The most reliable approach is to use a host cell line (e.g., HEK293, CHO) that is known to have low endogenous prostanoid receptor expression, and then stably or transiently transfect it to express the human recombinant receptor of interest.[2][3] This creates a more defined system for studying direct antagonist effects.
-
Endogenously Expressing Cell Lines: If using a cell line with endogenous receptor expression, it is crucial to first characterize the receptor profile to confirm the presence of your target and the absence of other prostanoid receptors that might confound the results.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of L-640035?
A3: L-640035 is a selective antagonist of contractile prostanoids. It works by blocking the actions of prostaglandin endoperoxide analogues (like U-44069), PGF2α, and PGD2 at their respective G protein-coupled receptors: the Thromboxane A2 receptor (TP), the Prostaglandin F receptor (FP), and the Prostaglandin D2 receptor (DP1).[4]
Q4: Which signaling pathways are affected by L-640035?
A4: By blocking TP, FP, and DP1 receptors, L-640035 inhibits their downstream signaling cascades.
-
TP and FP Receptors: These receptors primarily couple to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC).
-
DP1 Receptor: This receptor typically couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Diagram: Signaling Pathways of L-640035 Target Receptors
Caption: L-640035 blocks TP, FP, and DP1 receptors, inhibiting downstream signaling.
Q5: What are the appropriate positive controls for an L-640035 experiment?
A5: You should use a known agonist for the specific receptor you are studying.
-
For TP receptors: U-44069 is a commonly used stable thromboxane A2 mimetic.[4]
-
For FP receptors: PGF2α or a stable analogue like fluprostenol.
-
For DP1 receptors: PGD2 or a selective agonist like BW245C.
You should also consider using another known antagonist for your target receptor as a positive control for inhibition.
Quantitative Data
Due to the lack of publicly available cell-based assay data for L-640035, the following tables are illustrative. They are designed to show how you might present your own data when characterizing the potency of L-640035 or other antagonists in different cell lines.
Table 1: Illustrative Potency (IC50) of L-640035 in Recombinant Cell Lines
| Cell Line | Target Receptor | Assay Type | Agonist (Concentration) | L-640035 IC50 (nM) |
| HEK293-hTP | Human TP | Calcium Mobilization | U-44069 (EC80) | Data to be determined |
| CHO-hFP | Human FP | IP-One | PGF2α (EC80) | Data to be determined |
| HEK293-hDP1 | Human DP1 | cAMP Accumulation | PGD2 (EC80) | Data to be determined |
IC50: The concentration of an antagonist that inhibits the response to a given concentration of agonist by 50%.
Table 2: Original In Vitro Antagonist Potency of L-640035 (Tissue-based)
| Preparation | Agonist | pA2 Value |
| Guinea-pig tracheal chains | U-44069 | 7.0 |
| Guinea-pig tracheal chains | PGF2α | 5.9 |
| Guinea-pig tracheal chains | PGD2 | 6.5 |
Data from Jones et al., Br. J. Pharmacol. (1985).[4] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The following are generalized protocols for common cell-based assays used to determine the potency of a prostanoid receptor antagonist like L-640035. These should be optimized for your specific cell line and laboratory conditions.
Protocol 1: Calcium Mobilization Assay (for TP and FP Receptors)
This assay measures the increase in intracellular calcium following receptor activation by an agonist.
Materials:
-
HEK293 cells stably expressing the human TP or FP receptor.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
L-640035 and a known antagonist (e.g., SQ 29,548 for TP).
-
Agonist (e.g., U-44069 for TP).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with liquid injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Pre-incubation: Add L-640035 or control antagonist at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject the agonist (at a final EC80 concentration) into the wells and continue to record the fluorescence signal for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the concentration of L-640035 to determine the IC50 value.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay to test L-640035 potency.
Protocol 2: cAMP Accumulation Assay (for DP1 Receptors)
This assay measures the increase in intracellular cAMP following Gαs-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human DP1 receptor.
-
Culture Medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: HBSS with a phosphodiesterase inhibitor (e.g., IBMX).
-
L-640035 and a known antagonist.
-
Agonist (e.g., PGD2).
-
cAMP assay kit (e.g., TR-FRET or ELISA-based).
-
96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and incubate for 18-24 hours.
-
Compound Pre-incubation: Remove the culture medium. Add L-640035 or control antagonist diluted in Stimulation Buffer to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist (at a final EC80 concentration) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Convert the signal to cAMP concentration. Plot the cAMP level against the concentration of L-640035 to determine the IC50 value.
References
Validation & Comparative
A Comparative Analysis of Thromboxane Antagonists: L-640035 vs. Daltroban
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent thromboxane receptor antagonists, L-640035 and daltroban. Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid, playing a critical role in hemostasis, thrombosis, and smooth muscle contraction.[1][2] Its effects are mediated through the G-protein coupled thromboxane receptor (TP).[1][2][3] Consequently, TP receptor antagonists are a significant area of research for therapeutic interventions in cardiovascular and respiratory diseases. This document details the performance, supported by experimental data, of L-640035 and daltroban to assist researchers in their selection and application.
Mechanism of Action: Targeting the Thromboxane A2 Signaling Pathway
Both L-640035 and daltroban function by competitively inhibiting the TP receptor, thereby preventing the binding of TXA2 and other contractile prostanoids like the prostaglandin endoperoxide PGH2.[4][5][6] The activation of the TP receptor by TXA2 typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[3][7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade culminates in physiological responses such as platelet shape change, aggregation, and smooth muscle contraction.[2][3] By blocking the receptor, these antagonists effectively inhibit these downstream events.
Caption: Thromboxane A2 (TXA2) signaling pathway and point of inhibition.
Comparative Performance Data
The following tables summarize the quantitative data for L-640035 and daltroban based on published experimental findings. It is crucial to note that the experimental conditions, including species, tissue, and agonist used, vary between studies, precluding a direct one-to-one comparison of potency values.
Table 1: In Vitro Antagonist Potency
| Compound | Parameter | Value | Agonist | Experimental System | Species | Reference |
| L-640035 | pA2 | 7.0 | U-44069 | Tracheal Chains | Guinea Pig | [4][9] |
| pA2 | 5.9 | PGF2α | Tracheal Chains | Guinea Pig | [4][9] | |
| pA2 | 6.5 | PGD2 | Tracheal Chains | Guinea Pig | [4][9] | |
| Daltroban | IC50 | 77 nM | U-46619 | Platelet Aggregation | Human | [10][11] |
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.[12][13]
Table 2: In Vivo Efficacy
| Compound | Parameter | Value | Agonist / Model | Route | Species | Reference |
| L-640035 | ED50 | 0.16 mg/kg | U-44069 | IV | Guinea Pig | [4][9] |
| ED50 | 0.85 mg/kg | U-44069 | IV | Dog | [4][9] | |
| Oral Activity | Active at 3-10 mg/kg | Sodium Arachidonate | Intraduodenal | Dog | [4][9] | |
| Daltroban | ED50 | 20 µg/kg | (Increase in MPAP) | IV | Rat | [10][11] |
| Myocardial Protection | 1 mg/kg | Ischemia-Reperfusion | IV | Cat | [14][15] |
-
ED50: The dose of a drug that produces 50% of its maximum response or effect.
Discussion of Performance: L-640035 demonstrates potent antagonism against various contractile prostanoids in pulmonary smooth muscle, with a notable pA2 value of 7.0 against the TXA2 mimetic U-44069.[4][9] It is also shown to be orally active, a significant advantage for drug development.[4][9]
Daltroban is a potent inhibitor of U-46619-induced human platelet aggregation with an IC50 of 77 nM.[10][11] In vivo, it has demonstrated protective effects against myocardial ischemia-reperfusion injury.[14][15] An interesting characteristic of daltroban is that it exhibits some intrinsic activity, causing platelet shape change in the absence of an agonist, a feature not observed with antagonists like SQ 29,548.[10][11] Some studies also suggest that daltroban may produce noncompetitive antagonism in human platelets due to a low dissociation rate from the receptor, which can enhance its potency and duration of action.[6]
Experimental Protocols & Workflows
Detailed methodologies are essential for interpreting the presented data and for designing future experiments.
Protocol 1: In Vitro Antagonism on Guinea Pig Tracheal Chains (for L-640035)
-
Tissue Preparation: Tracheal tissue is isolated from guinea pigs and cut into a chain preparation.
-
Mounting: The tracheal chain is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Antagonist Incubation: L-640035 is added to the organ bath at various concentrations and allowed to equilibrate with the tissue for a predetermined time.
-
Agonist Challenge: Cumulative concentration-response curves are generated for an agonist (e.g., U-44069, PGF2α). The agonist is added in increasing concentrations, and the resulting contraction is measured.
-
Data Analysis: The concentration-response curves in the presence and absence of L-640035 are plotted. A Schild analysis is performed to calculate the pA2 value, which quantifies the antagonist's potency.[4]
Protocol 2: In Vitro Platelet Aggregation Assay (for Daltroban)
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human volunteers into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.
-
Antagonist Incubation: Daltroban is added to the PRP at various concentrations and incubated for a specific period at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer. Platelet aggregation is induced by adding a standard agonist, such as the TXA2 mimetic U-46619.
-
Data Recording: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated. The concentration of daltroban that inhibits 50% of the maximal aggregation induced by the agonist is determined as the IC50 value.[10][11]
Caption: Workflow for a typical in vitro platelet aggregation assay.
Summary and Conclusion
Both L-640035 and daltroban are effective antagonists of the thromboxane receptor, but the available data highlights their characterization in different biological contexts.
-
L-640035 has been primarily characterized as a potent, orally active antagonist of contractile prostanoids in pulmonary smooth muscle .[4][9] This profile suggests its potential utility in respiratory diseases where prostanoid-mediated bronchoconstriction is a factor.
-
Daltroban has been extensively studied for its effects on platelet aggregation and in cardiovascular models .[10][11][14][15] Its ability to inhibit platelet aggregation and protect the myocardium from reperfusion injury underscores its potential in thrombotic and ischemic cardiovascular conditions.[14][15] Its partial agonist activity is a unique feature that differentiates it from other antagonists and may warrant further investigation.[10][11]
The choice between these compounds would depend heavily on the specific research focus. For studies involving respiratory smooth muscle and the broader effects of prostanoids, L-640035 presents a compelling option. For research centered on thrombosis, platelet biology, and ischemic heart disease, daltroban is a well-characterized tool. This guide provides the foundational data and methodologies to inform such decisions in the pursuit of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. What is the ic50 value? | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Daltroban, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thromboxane A2 Receptor Antagonists in Platelet Studies: L-640035 vs. S-145 vs. GR 32191
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three notable thromboxane A2 (TXA2) receptor antagonists: L-640035, S-145, and GR 32191. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific platelet studies by offering a side-by-side look at their performance based on available experimental data.
Introduction to Thromboxane A2 Receptor Antagonists
Thromboxane A2 is a potent arachidonic acid metabolite that plays a critical role in hemostasis and thrombosis. It induces platelet aggregation and vasoconstriction by activating specific G-protein coupled receptors known as thromboxane receptors (TP). Consequently, antagonists of the TP receptor are valuable tools in cardiovascular research and potential therapeutic agents for thrombotic diseases. L-640035, S-145, and GR 32191 are synthetic compounds that have been investigated for their ability to block the actions of TXA2 at its receptor, thereby inhibiting platelet activation and aggregation.
Mechanism of Action
L-640035, S-145, and GR 32191 all function as competitive antagonists of the platelet thromboxane A2 receptor. By binding to the TP receptor, they prevent the binding of the endogenous agonist, TXA2, as well as synthetic analogs like U46619. This blockade inhibits the downstream signaling cascade that leads to a rise in intracellular calcium, degranulation, and the conformational change of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory activity of L-640035, S-145, and GR 32191 in platelet studies. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Potency against Platelet Aggregation
| Compound | Agonist | Species | Parameter | Value |
| L-640035 | Arachidonic Acid, Collagen, U44069 | Human | - | Significant Inhibition |
| S-145 | U46619 | Rat | IC50 | 4.7 nM[1] |
| GR 32191 | U46619 | Human | pA2 | ~8.2 |
Table 2: Thromboxane Receptor Binding Affinity
| Compound | Radioligand | Species | Parameter | Value |
| L-640035 | - | - | - | Data not available |
| S-145 | [3H]-U46619 | Rat | Ki | 2.5 nM[1] |
| GR 32191 | - | - | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key experiments cited in the study of these antagonists.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a specific agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Procedure:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
The antagonist (L-640035, S-145, or GR 32191) or its vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as the stable TXA2 analog U46619 or collagen, is added to induce aggregation.
-
The change in light transmission is recorded over time to determine the extent of platelet aggregation.
-
-
Data Analysis: The inhibitory effect of the antagonist is typically expressed as the concentration required to inhibit agonist-induced aggregation by 50% (IC50 value) or as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Platelet Membranes: Platelets are isolated from whole blood and then lysed to release their membranes, which contain the thromboxane receptors.
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that specifically binds to the thromboxane receptor (e.g., [3H]-U46619) is incubated with the platelet membranes.
-
Increasing concentrations of the unlabeled antagonist (e.g., S-145) are added to compete with the radioligand for binding to the receptor.
-
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and the methods used to evaluate these compounds.
Caption: Thromboxane A2 signaling pathway in platelets.
Caption: Experimental workflow for platelet aggregation assay.
Conclusion
L-640035, S-145, and GR 32191 are all effective antagonists of the thromboxane A2 receptor, capable of inhibiting platelet aggregation. Based on the available data, GR 32191 and S-145 appear to be highly potent inhibitors. The selection of a specific antagonist will depend on the experimental context, including the species being studied and the specific research question. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting platelet-related studies involving these compounds. Further studies directly comparing these three antagonists under identical experimental conditions would be beneficial for a more definitive assessment of their relative potencies.
References
A Comparative Analysis of L-640,035 and Thromboxane Synthase Inhibitors in Modulating Thromboxane A2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of L-640,035, a thromboxane receptor antagonist, and thromboxane synthase inhibitors. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in platelet aggregation and vasoconstriction.[1] Consequently, it is a key target in the development of therapies for thrombotic and cardiovascular diseases.[2] Two primary strategies to mitigate the effects of TXA2 are the inhibition of its synthesis and the blockade of its receptors. This guide compares the efficacy of L-640,035, which acts as a thromboxane receptor antagonist, with that of thromboxane synthase inhibitors.
Mechanism of Action
L-640,035 and thromboxane synthase inhibitors employ distinct mechanisms to counteract the physiological effects of TXA2.
L-640,035: Thromboxane Receptor Antagonism
L-640,035 functions by directly blocking the thromboxane A2/prostaglandin H2 (TP) receptors. This competitive antagonism prevents both TXA2 and its precursor, prostaglandin H2 (PGH2), from binding to the receptor and initiating downstream signaling cascades that lead to platelet aggregation and vasoconstriction. By targeting the receptor, L-640,035 effectively neutralizes the effects of existing and newly synthesized TXA2.
Thromboxane Synthase Inhibitors: Inhibition of TXA2 Synthesis
Thromboxane synthase inhibitors, such as dazoxiben and OKY-046, act by inhibiting the enzyme thromboxane synthase. This enzyme is responsible for the conversion of PGH2 to TXA2.[1] By blocking this step, these inhibitors reduce the overall production of TXA2.[1] A potential consequence of this mechanism is the accumulation of the precursor PGH2, which can still exert some activity on TP receptors.[3] However, this accumulation can also lead to a redirection of PGH2 metabolism towards the synthesis of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) and prostaglandin D2 (PGD2).[3]
Signaling Pathway Overview
The following diagram illustrates the points of intervention for both L-640,035 and thromboxane synthase inhibitors in the arachidonic acid cascade leading to platelet activation.
Comparative Efficacy Data
The following tables summarize quantitative data on the efficacy of L-640,035 and thromboxane synthase inhibitors from various in vitro and in vivo studies. Due to the lack of direct comparative studies involving L-640,035, data for another thromboxane receptor antagonist, GR32191, is included for a proxy comparison with the thromboxane synthase inhibitor dazoxiben.
Table 1: In Vitro Efficacy Data
| Compound | Class | Assay | Agonist | Species | pA2 / pIC50 | Reference |
| L-640,035 | Thromboxane Receptor Antagonist | Guinea-pig tracheal chains | U-44069 (PG endoperoxide analogue) | Guinea Pig | 7.0 (pA2) | [4] |
| L-640,035 | Thromboxane Receptor Antagonist | Guinea-pig tracheal chains | PGF2 alpha | Guinea Pig | 5.9 (pA2) | [4] |
| L-640,035 | Thromboxane Receptor Antagonist | Guinea-pig tracheal chains | PGD2 | Guinea Pig | 6.5 (pA2) | [4] |
| GR32191 | Thromboxane Receptor Antagonist | Platelet aggregation | U-46619 (TXA2 mimetic) | Human | ~8.2 (pA2) | [5] |
| Dazoxiben | Thromboxane Synthase Inhibitor | Inhibition of TXA2 formation in serum | - | Human | 5.7 (pIC50) | [5] |
Table 2: In Vivo Efficacy Data
| Compound | Class | Model | Effect Measured | Agonist | Species | ED50 (mg/kg) | Reference |
| L-640,035 | Thromboxane Receptor Antagonist | Intravenous administration | Inhibition of pulmonary resistance | U-44069 | Guinea Pig | 0.16 | [4] |
| L-640,035 | Thromboxane Receptor Antagonist | Intravenous administration | Inhibition of pulmonary resistance | U-44069 | Dog | 0.85 | [4][6] |
| OKY-046 | Thromboxane Synthase Inhibitor | Ischemia-reperfusion rat model | Renoprotection, reduction in plasma creatinine and BUN | Ischemia | Rat | 2 (administered post-ischemia) | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Tracheal Chain Contraction Assay (for L-640,035)
Objective: To assess the antagonist activity of L-640,035 on guinea-pig tracheal smooth muscle contraction induced by various prostanoids.
Methodology:
-
Tissue Preparation: Tracheal chains were prepared from guinea pigs.
-
Experimental Setup: The tracheal chains were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Procedure:
-
Cumulative concentration-response curves were generated for various contractile agonists (U-44069, PGF2 alpha, PGD2).
-
L-640,035 was then added to the organ baths at various concentrations, and the concentration-response curves for the agonists were repeated in the presence of the antagonist.
-
-
Data Analysis: The potency of L-640,035 as an antagonist was determined by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Platelet Aggregation Inhibition Assay
Objective: To evaluate the ability of compounds to inhibit platelet aggregation induced by a TXA2 mimetic.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected in an anticoagulant (e.g., sodium citrate). Platelet-poor plasma (PPP) is obtained by further centrifugation and used as a reference.
-
Instrumentation: A platelet aggregometer is used to measure changes in light transmission through the PRP sample as platelets aggregate.
-
Procedure:
-
A sample of PRP is placed in the aggregometer and stirred at 37°C.
-
The test compound (e.g., a thromboxane receptor antagonist) is added and incubated for a specified time.
-
A platelet agonist, such as the TXA2 mimetic U-46619, is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The inhibitory effect of the compound is quantified by comparing the extent of aggregation in its presence to that of a control (vehicle-treated) sample. The pA2 value can be calculated for competitive antagonists.
Measurement of Thromboxane A2 Synthesis Inhibition
Objective: To determine the inhibitory effect of a compound on the production of TXA2.
Methodology:
-
Sample Collection: Whole blood is collected and allowed to clot, which stimulates TXA2 production by platelets.
-
Sample Processing: After clotting, the serum is separated by centrifugation.
-
Measurement of TXB2: Since TXA2 is highly unstable, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured. This is typically done using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Blood samples are incubated with varying concentrations of the test compound (e.g., a thromboxane synthase inhibitor).
-
The amount of TXB2 produced in the serum is measured.
-
-
Data Analysis: The potency of the inhibitor is expressed as the pIC50 value, which is the negative logarithm of the molar concentration of the inhibitor that causes a 50% reduction in TXB2 production.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of compounds targeting the thromboxane pathway.
Discussion and Conclusion
The comparison between L-640,035 and thromboxane synthase inhibitors highlights two distinct and effective strategies for mitigating the pro-thrombotic and vasoconstrictive effects of TXA2.
-
L-640,035 and other thromboxane receptor antagonists offer a direct and comprehensive blockade of the TP receptor, preventing activation by both TXA2 and its precursor PGH2. This approach is advantageous as it is not susceptible to the potential for accumulated PGH2 to overcome the therapeutic effect.
-
Thromboxane synthase inhibitors effectively reduce the production of TXA2. A potential benefit of this mechanism is the shunting of PGH2 towards the synthesis of anti-aggregatory prostaglandins like PGI2, which could provide an additional therapeutic advantage. However, the incomplete suppression of TXA2 synthesis and the potential for PGH2 to act as a partial agonist at the TP receptor are limitations to consider.[8]
The choice between these two classes of drugs for therapeutic development may depend on the specific pathological context. For instance, in conditions where there is a significant accumulation of PGH2 or where a complete and immediate blockade of thromboxane-mediated signaling is required, a receptor antagonist like L-640,035 might be preferred. Conversely, in situations where a modest reduction in TXA2 combined with an increase in beneficial prostaglandins is desired, a synthase inhibitor could be more appropriate.
Some research suggests that a dual-acting compound, possessing both thromboxane synthase inhibitory and receptor antagonist properties, could offer a superior antiplatelet profile compared to either agent alone.[5] This approach would combine the benefits of reduced TXA2 synthesis with a complete blockade of the TP receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Evaluation of the thromboxane A2 synthetase inhibitor OKY-046 in a warm ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-640035 Specificity for the Thromboxane A2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-640035, a thromboxane A2 (TP) receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to aid in the validation of its specificity and performance.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] It exerts its effects by binding to the thromboxane A2 receptor, also known as the TP receptor, a G-protein coupled receptor (GPCR).[1] Antagonism of the TP receptor is a key therapeutic strategy for managing a range of cardiovascular and respiratory diseases.[2] L-640035 has been identified as a novel and orally active antagonist of contractile prostanoids, demonstrating a degree of selectivity for the TP receptor.[1][3] This guide will delve into the experimental data validating its specificity and compare its performance with other established TP receptor antagonists.
Comparative Analysis of TP Receptor Antagonists
To objectively assess the specificity and potency of L-640035, its performance is compared with other well-characterized TP receptor antagonists, namely SQ 29548 and GR 32191B. The following tables summarize the available quantitative data from in vitro and in vivo studies.
| Compound | Agonist | Preparation | Parameter | Value |
| L-640035 | U-44069 | Guinea-pig tracheal chains | pA2 | 7.0[1][3] |
| L-640035 | PGF2α | Guinea-pig tracheal chains | pA2 | 5.9[1][3] |
| L-640035 | PGD2 | Guinea-pig tracheal chains | pA2 | 6.5[1][3] |
| L-636,499 (metabolite) | U-44069 | Guinea-pig tracheal chains | pA2 | 6.0[1][3] |
| SQ 29548 | 9,11-azo PGH2 | Guinea-pig trachea | pA2 | 7.8[4] |
| SQ 29548 | 11,9-epoxymethano PGH2 | Guinea-pig tracheal spirals | pA2 | 9.1[4] |
| GR 32191B | U-46619 | Not Specified | pA2 | ~8.2 |
Table 1: In Vitro Potency of TP Receptor Antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Agonist | Species | Parameter | Value |
| L-640035 | U-44069 | Guinea-pig (i.v.) | ED50 | 0.16 mg/kg[1][3] |
| L-640035 | Leukotriene D4 | Guinea-pig (i.v.) | ED50 | 0.25 mg/kg[1][3] |
| L-640035 | 5-HT | Guinea-pig (i.v.) | ED50 | 3.4 mg/kg[1][3] |
| L-640035 | Histamine | Guinea-pig (i.v.) | ED50 | > 10 mg/kg[1][3] |
| L-640035 | U-44069 | Dog (i.v.) | ED50 | 0.85 mg/kg[1][3] |
| L-640035 | Sodium arachidonate | Dog (intraduodenal) | - | Significant inhibition at 3 and 10 mg/kg[1][3] |
Table 2: In Vivo Activity of L-640035. ED50 represents the dose required to produce a 50% of the maximal effect.
Experimental Protocols for Specificity Validation
The validation of L-640035's specificity for the TP receptor involves a series of well-established in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of L-640035 for the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes, a rich source of TP receptors, are prepared from whole blood by centrifugation and sonication.[5]
-
Incubation: A constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29548) is incubated with the prepared platelet membranes.[5]
-
Competition: Increasing concentrations of unlabeled L-640035 are added to the incubation mixture to compete with the radioligand for binding to the TP receptor.[5]
-
Separation: The bound and free radioligand are separated by rapid filtration.[5]
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using liquid scintillation counting.[5]
-
Data Analysis: The concentration of L-640035 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and subsequently converted to the inhibition constant (Ki).
Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the inhibitory potency (IC50) of L-640035 on agonist-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.[5]
-
Incubation: PRP is placed in a cuvette with a stir bar at 37°C in a light transmission aggregometer. L-640035 or a vehicle control is added and incubated.[5]
-
Agonist Induction: A TP receptor agonist, such as U-46619 or arachidonic acid, is added to induce platelet aggregation.[5]
-
Measurement: The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.[5]
-
Data Analysis: The concentration of L-640035 required to inhibit 50% of the maximum aggregation (IC50) is determined.
Smooth Muscle Contraction Assay
This assay evaluates the antagonist's ability to inhibit the contraction of smooth muscle tissue, another key function mediated by the TP receptor.
Objective: To determine the antagonist potency (pA2) of L-640035 on agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolated tissues, such as guinea-pig tracheal chains or aortic strips, are mounted in an organ bath containing a physiological salt solution.[1][3][4]
-
Agonist Dose-Response: A cumulative concentration-response curve is generated for a TP receptor agonist (e.g., U-44069).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of L-640035 for a defined period.
-
Shift in Dose-Response: A second agonist concentration-response curve is generated in the presence of L-640035.
-
Data Analysis: The degree of the rightward shift in the agonist's dose-response curve is used to calculate the pA2 value using Schild analysis.[1][3]
Signaling Pathways and Visualization
Understanding the signaling cascade initiated by TP receptor activation is crucial for interpreting the effects of antagonists like L-640035.
Thromboxane A2 Receptor Signaling Pathway
Activation of the TP receptor by its agonist, thromboxane A2, initiates a signaling cascade primarily through the coupling to Gq and G13 G-proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoGEF, ultimately resulting in increased intracellular calcium levels and activation of Rho kinase, respectively. These events culminate in physiological responses like platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 receptor signaling pathway.
Experimental Workflow for Validating Antagonist Specificity
A logical workflow is essential for systematically validating the specificity of a TP receptor antagonist. This involves a combination of binding and functional assays.
Caption: Experimental workflow for antagonist specificity validation.
Logical Relationship of L-640035 and Alternatives
This diagram illustrates the logical comparison of L-640035 with other TP receptor antagonists based on their primary mechanism of action.
Caption: Logical comparison of TP receptor antagonists.
Selectivity Profile of L-640035
The available data indicates that L-640035 is a "relatively selective" antagonist of contractile prostanoids.[1][3] In vitro studies on guinea-pig tracheal chains showed that L-640035 was potent in antagonizing the effects of the TP receptor agonist U-44069 (pA2 = 7.0).[1][3] It also antagonized the effects of PGD2 (pA2 = 6.5) and PGF2α (pA2 = 5.9), which are other prostanoids known to interact with the TP receptor, albeit with lower affinity.[1][3] Importantly, L-640035 did not significantly shift the dose-response curves for histamine and showed only a small effect against 5-hydroxytryptamine (5-HT) at higher concentrations (pA2 = 5.2).[1][3] In vivo studies in guinea pigs further support its selectivity, showing a much higher potency against U-44069-induced bronchoconstriction compared to that induced by histamine.[1][3] However, it did show some activity against leukotriene D4-induced bronchoconstriction.[1][3]
A comprehensive selectivity profile of L-640035 against a broader panel of prostanoid receptors (e.g., DP, EP, FP, IP receptors) would be beneficial for a more complete validation of its specificity.
Conclusion
The experimental data presented in this guide provide a solid foundation for validating the specificity of L-640035 as a thromboxane A2 receptor antagonist. The in vitro and in vivo studies consistently demonstrate its ability to antagonize TP receptor-mediated responses. The comparative analysis with other established antagonists like SQ 29548 and GR 32191B highlights its potency. While the available data suggests a favorable selectivity profile, further characterization against a wider range of receptors would provide a more definitive assessment of its off-target effects. The detailed experimental protocols and visualizations included in this guide are intended to facilitate further research and development of L-640035 and other novel TP receptor antagonists.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Potential for Pharmacodynamic Interaction: A Comparative Analysis of L-640035 and Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential for a pharmacodynamic interaction between the experimental drug L-640035, a contractile prostanoid antagonist, and enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. While direct experimental evidence of potentiation is not available in the public domain, this document provides a comparative analysis of their mechanisms of action and explores the theoretical basis for a potential interaction, supported by existing experimental data on the individual agents and the class effects of ACE inhibitors on prostaglandin synthesis.
Mechanism of Action: Independent Pathways with a Potential for Crosstalk
L-640035: A Selective Antagonist of Contractile Prostanoids
L-640035 is a potent and selective antagonist of the actions of contractile prostanoids on smooth muscle. Its primary mechanism involves the competitive inhibition of thromboxane A2/prostaglandin H2 (TP) receptors. By blocking these receptors, L-640035 effectively antagonizes the bronchoconstrictor and vasoconstrictor effects of various prostanoids, including prostaglandin H2 (PGH2), prostaglandin F2α (PGF2α), and the PGH2 analogue, U-44069.
Enalapril: An Angiotensin-Converting Enzyme (ACE) Inhibitor
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, enalapril leads to vasodilation and a reduction in blood pressure.[1][2][3][4]
Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by enalapril leads to an accumulation of bradykinin, which can contribute to its antihypertensive effect through the stimulation of nitric oxide and prostacyclin (PGI2) production.[5]
Data on Individual Drug Actions
The following tables summarize the available quantitative data on the individual effects of L-640035 and the conflicting findings regarding the impact of enalapril on prostaglandin synthesis.
Table 1: In Vitro and In Vivo Activity of L-640035
| Experimental Model | Agonist | L-640035 Potency (pA2 / ED50) | Reference |
| Guinea-pig tracheal chains (in vitro) | U-44069 (PG endoperoxide analogue) | pA2 = 7.0 | [6] |
| Guinea-pig tracheal chains (in vitro) | PGF2α | pA2 = 5.9 | [6] |
| Guinea-pig tracheal chains (in vitro) | PGD2 | pA2 = 6.5 | [6] |
| Anesthetized guinea-pigs (in vivo) | U-44069 | ED50 = 0.16 mg/kg (i.v.) | [6] |
| Anesthetized dogs (in vivo) | U-44069 | ED50 = 0.85 mg/kg (i.v.) | [7] |
Table 2: Studies on the Effect of Enalapril on Prostaglandin Synthesis
| Study Focus | Key Findings | Conclusion | Reference |
| Role of prostaglandins in the antihypertensive effect of enalapril | Enalapril's antihypertensive effect was found to be independent of prostaglandin E2 (PGE2) excretion. Indomethacin (a prostaglandin synthesis inhibitor) slightly attenuated the fall in blood pressure, possibly due to delayed enalapril absorption. | The antihypertensive effect of enalapril is likely independent of prostaglandins. | [1] |
| Review of ACE inhibitors and prostaglandin synthesis | Captopril (a sulfhydryl-containing ACE inhibitor) was found to increase vasodilator prostaglandin production (PGE2-metabolite). This effect was not observed with enalapril (a non-sulfhydryl ACE inhibitor). | Enalapril may not share the same prostaglandin-stimulating effect as other ACE inhibitors like captopril. | [3] |
| ACE inhibitors and bradykinin-mediated effects | Both captopril and quinapril potentiated the vasodepressor response to bradykinin through a prostaglandin-independent mechanism. ACE inhibition attenuated the prostacyclin response to bradykinin. | ACE inhibitors may have a dual effect: increasing bradykinin which can stimulate prostaglandins, but also attenuating prostaglandin production through a separate mechanism. | [4] |
| Role of prostacyclin and thromboxane in enalapril's action | Treatment with enalapril led to an imbalance between prostacyclin and thromboxane, favoring the former. | Suggests a possible involvement of the prostaglandin system in the mechanism of action of enalapril. | [6] |
Experimental Protocols
Due to the absence of studies on the combined effects of L-640035 and enalapril, this section details a hypothetical experimental protocol to investigate the potential for potentiation.
Objective: To determine if enalapril potentiates the inhibitory effect of L-640035 on prostanoid-induced smooth muscle contraction.
In Vitro Model: Isolated Guinea Pig Tracheal Rings
-
Tissue Preparation: Guinea pig tracheas are isolated and cut into 2-3 mm rings. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: Changes in isometric tension are recorded using force-displacement transducers connected to a data acquisition system.
-
Experimental Groups:
-
Control (vehicle)
-
L-640035 alone (cumulative concentrations)
-
Enalaprilat (the active metabolite of enalapril) alone (a single concentration)
-
L-640035 in the presence of enalaprilat
-
-
Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a contractile prostanoid agonist (e.g., U-44069) is established.
-
The tissues are washed, and the respective treatments (L-640035, enalaprilat, or both) are added to the organ baths and incubated for a predetermined time.
-
A second cumulative concentration-response curve to the same agonist is then generated.
-
-
Data Analysis: The potency of L-640035 (pA2 value) is calculated in the absence and presence of enalaprilat. A significant increase in the pA2 value in the presence of enalaprilat would indicate potentiation.
In Vivo Model: Anesthetized Guinea Pig Bronchoconstriction Model
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, and their jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively. A tracheal cannula is inserted for artificial respiration and measurement of airway resistance.
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured as an index of bronchoconstriction.
-
Experimental Groups:
-
Control (vehicle)
-
L-640035 alone (intravenous administration)
-
Enalapril alone (oral or intravenous administration)
-
L-640035 in combination with enalapril
-
-
Procedure:
-
A baseline bronchoconstrictor response to an intravenous challenge with a prostanoid agonist (e.g., U-44069) is established.
-
The animals are then treated with the respective drugs or vehicle.
-
The bronchoconstrictor challenge is repeated at various time points after drug administration.
-
-
Data Analysis: The percentage inhibition of the agonist-induced bronchoconstriction is calculated for each treatment group. A significantly greater inhibition in the combination group compared to the L-640035 alone group would suggest potentiation.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of L-640035.
References
- 1. [Role of prostaglandins in the antihypertensive effect of the converting enzyme inhibitor, enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal prostaglandin synthesis and angiotensin-converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prostaglandins in mediating the effects of angiotensin converting enzyme inhibitors and other antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of angiotensin converting enzyme inhibitors on the vasodepressor and prostacyclin responses to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibition and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The role of prostacyclin and thromboxane in the antihypertensive action of enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taking enalapril with other medicines and herbal supplements - NHS [nhs.uk]
L-640035: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of L-640035 with other prostanoid receptors. The information is supported by available experimental data and detailed methodologies for the key experiments cited.
Executive Summary
Cross-Reactivity Profile of L-640035
The most definitive data on the cross-reactivity of L-640035 comes from functional antagonism studies on guinea-pig tracheal chains. These studies determined the pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor | Agonist Used | pA2 Value | Antagonist Activity |
| TP | U-44069 | 7.0 | Potent Antagonist |
| DP | PGD2 | 6.5 | Moderate Antagonist |
| FP | PGF2α | 5.9 | Moderate Antagonist |
| EP | - | Not Reported | - |
| IP | - | Not Reported | - |
Note: Higher pA2 values indicate greater antagonist potency. The lack of reported data for EP and IP receptors is a significant gap in the publicly available pharmacological profile of L-640035.
Comparison with Other Prostanoid Receptor Antagonists
To provide a broader perspective, the following table includes binding affinities (Ki) for a selection of other well-characterized prostanoid receptor antagonists. This highlights the typical selectivity profiles observed for antagonists targeting different prostanoid receptors.
| Antagonist | Primary Target | Ki (nM) at Primary Target | Known Cross-Reactivity (Ki in nM) |
| Ramatroban | TP | ~10 | DP2 (~30) |
| AH6809 | EP1/EP2/DP1 | ~4000 (EP1) | EP2 (~4000), DP1 (~4000) |
| ONO-AE3-208 | EP4 | ~1.3 | High selectivity over other EP receptors |
| BWA868C | DP1 | ~10 | High selectivity over other prostanoid receptors |
| AL-8810 | FP | ~300 | Partial agonist activity at FP |
Signaling Pathways of Prostanoid Receptors
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects through different signaling cascades.[1] The primary signaling pathways for each receptor subtype are outlined below.
Experimental Protocols
The determination of the cross-reactivity of a compound like L-640035 involves specific experimental assays. The primary method for quantifying binding affinity is the radioligand binding assay.
Radioligand Binding Assay Protocol
This assay directly measures the affinity of a ligand for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE₂, [³H]-SQ29548 for TP receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (L-640035) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
L-640035 demonstrates notable antagonist activity at TP, DP, and FP receptors, with the highest potency observed at the TP receptor. The lack of comprehensive binding affinity data, particularly for the EP and IP receptor subtypes, limits a complete understanding of its selectivity profile. Further studies employing competitive radioligand binding assays across a full panel of human recombinant prostanoid receptors are necessary to fully elucidate the cross-reactivity of L-640035 and to better predict its potential off-target effects. Researchers and drug developers should consider the available functional data in the context of the specific prostanoid receptor expression in their biological systems of interest.
References
A Head-to-Head Comparison of L-640035 and Ridogrel: A Guide for Researchers
In the landscape of cardiovascular and inflammatory disease research, the modulation of the thromboxane A2 (TXA2) pathway remains a critical area of investigation. This guide provides a detailed, data-driven comparison of two key compounds, L-640035 and ridogrel, which both interact with this pathway but through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules.
Executive Summary
L-640035 is characterized primarily as a selective antagonist of the prostaglandin H2/thromboxane A2 (PGH2/TXA2) receptor. In contrast, ridogrel exhibits a dual mechanism of action, functioning as both a PGH2/TXA2 receptor antagonist and a thromboxane A2 synthase inhibitor. This fundamental difference in their pharmacological profiles dictates their respective potencies and potential therapeutic applications. While both compounds have demonstrated efficacy in preclinical models, their head-to-head comparison reveals nuances in their activity that are critical for experimental design and interpretation.
Mechanism of Action
The arachidonic acid cascade is a pivotal signaling pathway in inflammation and hemostasis. A key branch of this pathway leads to the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.
L-640035 acts downstream in this pathway by competitively blocking the PGH2/TXA2 receptor, thereby preventing the binding of pro-aggregatory prostanoids like PGH2 and TXA2.
Ridogrel intervenes at two distinct points. Firstly, it inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of PGH2 to TXA2. Secondly, it antagonizes the PGH2/TXA2 receptor, blocking the action of any remaining PGH2 and TXA2.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for L-640035 and ridogrel, providing a basis for comparing their potency and efficacy in various experimental settings.
Table 1: Receptor Antagonism and Enzyme Inhibition
| Parameter | L-640035 | Ridogrel |
| PGH2/TXA2 Receptor Antagonism | ||
| pA2 (vs. U-44069, guinea-pig trachea) | 7.0 | Not Reported |
| IC50 (Receptor Binding, human platelets) | Not Reported | 5.2 µM |
| Thromboxane A2 Synthase Inhibition | ||
| IC50 | Not Reported to have this activity | 0.038 µM |
Table 2: Inhibition of Platelet Aggregation
| Agonist | L-640035 | Ridogrel (ED50) |
| Arachidonic Acid | Significant Inhibition (IC50 not reported) | Not Reported |
| Collagen | Significant Inhibition (IC50 not reported) | 4.7 µM |
| U-44069 (PGH2 analogue) | Significant Inhibition (IC50 not reported) | 27 µM (vs. U46619) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
PGH2/TXA2 Receptor Antagonist Activity (pA2 Determination) in Guinea-Pig Trachea (for L-640035)
This protocol is based on the classical method for determining the affinity of a competitive antagonist.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and cut into chains of 2-3 cartilage rings.
-
Mounting: The tracheal chains are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Antagonist Incubation: Tissues are incubated with a specific concentration of L-640035 or vehicle for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the PGH2/TXA2 receptor agonist U-44069 is generated.
-
Data Analysis: The concentration-response curves in the presence of different concentrations of L-640035 are used to calculate the dose ratio. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-640035. The x-intercept of the linear regression provides the pA2 value.
PGH2/TXA2 Receptor Binding Assay (for Ridogrel)
This assay determines the affinity of a compound for the PGH2/TXA2 receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Platelet Preparation: Human platelet-rich plasma (PRP) is obtained from healthy volunteers. Platelet membranes are prepared by sonication and centrifugation.
-
Binding Reaction: Platelet membranes are incubated with a fixed concentration of a radiolabeled PGH2/TXA2 receptor antagonist (e.g., [³H]SQ29,548) and varying concentrations of ridogrel in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of ridogrel that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
Thromboxane A2 Synthase Inhibition Assay (for Ridogrel)
This assay measures the ability of a compound to inhibit the enzymatic activity of TXA2 synthase.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing TXA2 synthase are prepared from human platelets.
-
Inhibitor Incubation: The microsomal preparation is pre-incubated with varying concentrations of ridogrel or vehicle.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a short incubation period, the reaction is stopped.
-
Quantification of TXB2: The amount of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of ridogrel that causes 50% inhibition of TXB2 formation (IC50) is calculated from the dose-response curve.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
PRP Preparation: Platelet-rich plasma is prepared from citrated whole blood obtained from healthy donors.
-
Incubation with Inhibitor: PRP is incubated with various concentrations of the test compound (L-640035 or ridogrel) or vehicle at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of an agonist such as arachidonic acid, collagen, or a PGH2/TXA2 mimetic (e.g., U46619).
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The ED50 (for ridogrel) or the degree of inhibition (for L-640035) is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.
Discussion and Conclusion
The data presented highlight the distinct pharmacological profiles of L-640035 and ridogrel. L-640035 is a selective PGH2/TXA2 receptor antagonist, while ridogrel possesses the dual functionality of both receptor antagonism and potent thromboxane A2 synthase inhibition.
Ridogrel's very low IC50 value for TXA2 synthase inhibition (0.038 µM) indicates that it is a highly potent inhibitor of TXA2 production. Its PGH2/TXA2 receptor antagonism is less potent (IC50 of 5.2 µM). This suggests that at lower concentrations, ridogrel's primary mechanism of action is likely the inhibition of TXA2 synthesis. The receptor blockade may become more relevant at higher concentrations.
L-640035's pA2 value of 7.0 indicates a high affinity for the PGH2/TXA2 receptor. The lack of reported TXA2 synthase inhibitory activity suggests a more targeted mechanism of action compared to ridogrel.
The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. L-640035 is a suitable tool for selectively investigating the role of PGH2/TXA2 receptor activation. In contrast, ridogrel can be used to study the combined effects of inhibiting TXA2 production and blocking its receptor, which may offer a more comprehensive blockade of the thromboxane pathway.
For drug development professionals, the dual-action of ridogrel could be advantageous in certain therapeutic contexts. However, the potential for off-target effects and the complexity of its dose-response relationship due to its dual mechanism require careful consideration.
References
Comparative Analysis of L-636,499: A Thromboxane Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of L-636,499, a principal metabolite of the investigational drug L-640035, with other relevant thromboxane A2 (TP) receptor antagonists. The data presented is derived from preclinical studies and is intended to facilitate further research and development in this area.
Introduction to L-636,499
L-636,499 is an active metabolite of L-640035, a compound identified as a novel and relatively selective antagonist of contractile prostanoids.[1][2] Both L-640035 and L-636,499 exert their effects primarily through the antagonism of the thromboxane A2 (TP) receptor, a key player in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1][2] This guide will focus on the effects of L-636,499 and compare its activity with its parent compound and other notable TP receptor antagonists.
Quantitative Comparison of Antagonist Potency
The potency of L-636,499 and its parent compound, L-640035, has been evaluated in vitro on guinea-pig tracheal chains. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency.
| Compound | Agonist | pA2 Value |
| L-636,499 | U-44069 (TP receptor agonist) | 6.0[1][2] |
| L-636,499 | Prostaglandin F2α (PGF2α) | 6.0[1][2] |
| L-640035 | U-44069 (TP receptor agonist) | 7.0[1][2] |
| L-640035 | Prostaglandin F2α (PGF2α) | 5.9[1][2] |
| L-640035 | Prostaglandin D2 (PGD2) | 6.5[1][2] |
Table 1: In vitro antagonist potency of L-636,499 and L-640035 on guinea-pig tracheal chains.
In addition to in vitro studies, the in vivo efficacy of the parent compound, L-640035, was assessed by its ability to inhibit agonist-induced increases in pulmonary resistance in anesthetized guinea pigs.
| Compound | Agonist | ED50 Value (mg/kg, i.v.) |
| L-640035 | U-44069 | 0.16[1][2] |
| L-640035 | Leukotriene D4 | 0.25[1][2] |
| L-640035 | 5-Hydroxytryptamine (5-HT) | 3.4[1][2] |
Table 2: In vivo antagonist activity of L-640035 in anesthetized guinea pigs.
Comparison with Alternative Thromboxane Receptor Antagonists
L-636,499 belongs to a class of drugs known as thromboxane A2 receptor antagonists. Several other compounds with similar mechanisms of action have been developed and studied. While direct comparative data from the same experimental setup is limited, the following table provides information on other notable TP receptor antagonists.
| Antagonist | Chemical Class / Note |
| Daltroban (BM 13505) | Thromboxane A2 receptor antagonist[3] |
| Sulotroban (BM 13177) | Thromboxane A2 receptor antagonist[3] |
| Ridogrel | Combined thromboxane A2 synthase inhibitor and receptor antagonist[4][5][6] |
| Ramatroban (BAY u 3405) | Dual antagonist of the TP receptor and the prostaglandin D2 receptor CRTh2[7] |
| SQ 29548 | Thromboxane A2 receptor antagonist[3] |
| ICI 185282 | Thromboxane A2 receptor antagonist[3] |
| AH 23848 | Thromboxane A2 receptor antagonist[3] |
| SK&F 88046 | Thromboxane A2 receptor antagonist[3] |
Table 3: A selection of alternative thromboxane A2 receptor antagonists.
Experimental Protocols
In Vitro Guinea-Pig Tracheal Chain Preparation
The assessment of the antagonist activity of L-636,499 was performed on isolated guinea-pig tracheal smooth muscle. The following is a generalized protocol based on standard pharmacological procedures.
1. Tissue Preparation:
-
Male guinea pigs are euthanized.
-
The trachea is carefully excised and placed in a Krebs-Henseleit solution.
-
The trachea is cleaned of adhering connective tissue and cut into a spiral strip or a chain of rings.[8]
2. Experimental Setup:
-
The tracheal preparation is mounted in an organ bath or a superfusion system containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.[8][9]
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
3. Experimental Procedure:
-
Cumulative concentration-response curves to an agonist (e.g., U-44069 or PGF2α) are established.
-
The tissue is then incubated with the antagonist (L-636,499) for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
4. Data Analysis:
-
The dose ratios are calculated, and a Schild plot analysis is performed to determine the pA2 value, which quantifies the antagonist's potency.
Signaling Pathways
The biological effects of L-636,499 are mediated through the blockade of signaling pathways initiated by the activation of the Thromboxane A2 (TP) and Prostaglandin F2α (FP) receptors.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and the inhibitory action of L-636,499.
Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway and the inhibitory action of L-636,499.
Conclusion
L-636,499 is a potent antagonist of the thromboxane A2 receptor, with comparable activity against prostaglandin F2α-induced contractions in preclinical models. Its profile suggests it is a significant contributor to the in vivo activity of its parent compound, L-640035. This guide provides a foundational comparison for researchers investigating TP receptor antagonists for therapeutic applications in respiratory, cardiovascular, and inflammatory diseases. Further studies are warranted to fully elucidate the comparative efficacy and safety profile of L-636,499 against other agents in this class.
References
- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for homogeneity of thromboxane A2 receptor using structurally different antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and versatile superfusion system. Its use in the evaluation of some spasmogenic and spasmolytic agents using guinea-pig isolated tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of L-640035 experimental results across different labs.
A critical analysis of the experimental data surrounding the prostanoid antagonist L-640035 reveals a significant gap in the scientific literature, precluding a direct cross-laboratory comparison of its reproducibility. To date, the foundational research remains a single, comprehensive study published in the British Journal of Pharmacology in 1984. This guide, therefore, serves as a detailed reference for researchers, scientists, and drug development professionals, presenting the seminal data and methodologies as a benchmark for future reproducibility studies.
In Vitro Efficacy of L-640035 on Guinea-Pig Tracheal Chains
The initial in vitro investigations on L-640035 focused on its antagonistic effects on smooth muscle contractions in guinea-pig tracheal chains induced by various contractile prostanoids. The results from the 1984 study are summarized below, providing key quantitative data for potential replication.
| Agonist | L-640035 pA2 Value | Notes |
| U-44069 (PG endoperoxide analogue) | 7.0 | Significant shift in the dose-response curve. |
| PGD2 (Prostaglandin D2) | 6.5 | Significant shift in the dose-response curve. |
| PGF2α (Prostaglandin F2α) | 5.9 | Significant shift in the dose-response curve. Schild analysis indicated competitive inhibition. |
| 5-HT (5-hydroxytryptamine) | 5.2 | Small but statistically significant shift in the dose-response curve. |
| Leukotriene D4 | No significant shift | |
| Histamine | No significant shift |
pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Efficacy of L-640035
The in vivo antagonistic properties of L-640035 were evaluated in both guinea pigs and dogs, focusing on the inhibition of pulmonary resistance increases induced by various agents.
| Animal Model | Agonist | L-640035 ED50 Value | Route of Administration |
| Guinea Pig | U-44069 | 0.16 mg/kg | Intravenous |
| Guinea Pig | Leukotriene D4 | 0.25 mg/kg | Intravenous |
| Guinea Pig | 5-HT | 3.4 mg/kg | Intravenous |
| Guinea Pig | Histamine | >10 mg/kg | Intravenous |
| Dog | U-44069 | 0.85 mg/kg | Intravenous |
| Dog | Histamine | >30 mg/kg | Intravenous |
| Dog | Sodium Arachidonate | - | Intraduodenal (3 and 10 mg/kg) |
ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following outlines the key experimental protocols as described in the 1984 study.
In Vitro Studies on Guinea-Pig Tracheal Chains
-
Tissue Preparation: Tracheal chains were prepared from male guinea pigs.
-
Experimental Setup: The tissues were suspended in organ baths containing Krebs' solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Drug Administration: Cumulative concentration-response curves to various agonists (U-44069, PGD2, PGF2α, 5-HT, leukotriene D4, and histamine) were obtained in the absence and presence of L-640035.
-
Data Analysis: The antagonistic activity of L-640035 was quantified by calculating pA2 values according to the method of Arunlakshana and Schild.
In Vivo Studies in Anesthetized, Artificially Ventilated Guinea Pigs
-
Animal Preparation: Male guinea pigs were anesthetized.
-
Measurement of Pulmonary Resistance: Changes in pulmonary resistance were measured in response to intravenous administration of agonists.
-
Drug Administration: L-640035 was administered intravenously prior to the agonist challenge.
-
Data Analysis: The dose of L-640035 required to produce a 50% inhibition of the agonist-induced increase in pulmonary resistance (ED50) was determined.
In Vivo Studies in Anesthetized Dogs
-
Animal Preparation: Dogs of either sex were anesthetized.
-
Measurement of Pulmonary Resistance: Increases in pulmonary resistance induced by intravenous U-44069 or histamine were measured.
-
Drug Administration: L-640035 was administered intravenously. In a separate experiment, L-640035 was administered intraduodenally to assess its oral activity against sodium arachidonate-induced increases in pulmonary resistance.
-
Data Analysis: The ED50 for intravenous administration was calculated. For intraduodenal administration, the duration of action was observed.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Antagonistic mechanism of L-640035 on contractile prostanoid signaling pathways.
Safety Operating Guide
Proper Disposal Procedures for L-640035: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the research chemical L-640035 is paramount. This document provides essential information on its handling and disposal, grounded in an understanding of its chemical nature as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, a thromboxane A2 receptor antagonist.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological profile of the parent compound, dibenzothiophene, L-640035 should be handled as a hazardous substance.[1][2][3][4]
Potential Hazards:
-
May cause eye, skin, and respiratory tract irritation.[1][3]
-
Very toxic to aquatic life, with long-lasting effects.[3][4]
Recommended Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn at all times when handling L-640035:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and airborne particles that may cause eye irritation.[1] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or aerosols.[1][5] |
Step-by-Step Disposal Protocol
Disposal of L-640035 and its associated waste must comply with federal, state, and local regulations for hazardous waste.[6][7][8] The following protocol outlines the necessary steps for its proper disposal.
-
Waste Segregation:
-
Do not mix L-640035 waste with non-hazardous trash.
-
Segregate waste containing L-640035 from other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide
-
The CAS number (if available)
-
The primary hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant," "Marine Pollutant")
-
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.
-
This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[9]
-
-
Emergency Procedures:
-
Spills: In case of a spill, immediately alert others in the area.[10] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material into the hazardous waste container. Ventilate the area.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Experimental Context: Thromboxane A2 Receptor Antagonism
L-640035 functions as an antagonist of the thromboxane A2 (TXA2) receptor.[11] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[12] By blocking the TXA2 receptor, L-640035 can inhibit these processes. This mechanism is a key area of research in the development of anti-thrombotic therapies.[11]
Visualizing Workflows and Pathways
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the proper disposal of L-640035 waste.
Caption: Signaling pathway of Thromboxane A2 and the inhibitory action of L-640035.
References
- 1. uww.edu [uww.edu]
- 2. nextsds.com [nextsds.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. mtu.edu [mtu.edu]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Potent Compound L-640035
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like L-640035 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, laboratories can build a culture of safety and trust.
While a specific Safety Data Sheet (SDS) for L-640035 was not located, the following recommendations are based on best practices for handling potent pharmaceutical compounds.[1][2] It is crucial to conduct a thorough risk assessment for any new compound and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][3]
I. Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is the final and critical barrier between the researcher and potential exposure to hazardous materials.[4][5] The minimum required PPE for handling potent compounds is outlined below.
Table 1: Minimum Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from splashes and spills. Fire-resistant coats are recommended when working with flammable materials.[5] |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | Provides a barrier against incidental chemical contact. Immediately remove and replace if contaminated.[3] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from chemical splashes, dust, and flying debris. Goggles are preferred for liquid handling.[3][5] |
| Foot Protection | Closed-Toe Shoes | Prevents injuries from spills and dropped objects.[5] |
For activities with a higher risk of exposure, such as handling powders or volatile substances, additional PPE is necessary.
Table 2: Enhanced Personal Protective Equipment (PPE) for High-Risk Tasks
| PPE Category | Specification | Purpose |
| Respiratory Protection | N95 Respirator, Half-Mask, or Full-Face Respirator | Necessary when working with volatile chemicals or in poorly ventilated areas to prevent inhalation of hazardous particles.[5] |
| Face Protection | Face Shield (worn with safety glasses or goggles) | Provides an additional layer of protection against splashes, especially when mixing corrosive substances.[5] |
| Specialized Gloves | Chemical-Resistant or Heat-Resistant Gloves | Required for specific tasks involving highly corrosive or extreme temperature materials.[5] |
II. Operational Procedures for Safe Handling
A systematic approach to handling potent compounds minimizes the risk of exposure and ensures a controlled laboratory environment.
A. Engineering Controls: The Foundation of Safety
Before any handling of potent compounds, ensure that appropriate engineering controls are in place. These are the primary methods for protecting personnel.[4]
-
Ventilation: Work should be conducted in a certified chemical fume hood or other ventilated enclosure.[6]
-
Containment: For highly potent compounds, consider the use of glove boxes or isolators to provide a physical barrier.[7]
-
Facility Design: The laboratory should have controlled access, and the air pressure should be negative relative to adjacent areas to prevent the escape of airborne particles.[6][7]
B. Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the experimental protocol and any available safety information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by decontaminating surfaces and ensuring all necessary equipment is within the containment area.
-
-
Weighing and Transfer:
-
In-Use:
-
Keep containers of potent compounds sealed when not in use.
-
Avoid skin contact and inhalation.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Dispose of contaminated PPE and other waste according to the disposal plan.
-
Caption: Workflow for the safe handling of potent compounds.
III. Disposal Plan: Environmental Responsibility
Proper disposal of potent compound waste is crucial to protect both personnel and the environment.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., gloves, bench paper, pipette tips) | Place in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. |
| Sharps (e.g., needles, scalpels) | Dispose of in a designated sharps container. |
| Unused Compound | Treat as hazardous waste and dispose of according to institutional and local regulations. Do not pour down the drain. |
All waste containers must be clearly labeled with the contents and associated hazards. Follow your institution's hazardous waste disposal procedures for pickup and final disposal.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. escopharma.com [escopharma.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
